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  • Product: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
  • CAS: 37921-21-4

Core Science & Biosynthesis

Foundational

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide to Synthesis, Structural Dynamics, and Therapeutic Applications

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity. 1-(4-nitrophenyl)-1H-pyrazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity. 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a privileged heterocyclic building block that bridges the gap between fundamental organic synthesis and advanced drug discovery. This whitepaper deconstructs the chemical identity, synthetic causality, and pharmacological utility of this compound, providing researchers with a field-proven, self-validating guide to its application.

Chemical Identity & Physicochemical Profiling

Before deploying any scaffold in a synthetic pipeline, it is critical to establish its baseline physicochemical parameters. The integration of a strongly electron-withdrawing nitro group with a reactive carbaldehyde moiety on a pyrazole core makes this molecule a highly versatile electrophile.

Table 1: Quantitative Physicochemical Summary

PropertyValue / Description
Chemical Name 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 37921-21-4[1]
Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Core Scaffold 1,4-disubstituted 1H-pyrazole
Key Functional Groups Nitro (-NO2), Carbaldehyde (-CHO)
Primary Application Precursor for Schiff bases, Knoevenagel condensations, and API synthesis

Structural Causality & Reactivity Dynamics

The utility of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde lies in its electronic asymmetry. The pyrazole ring is an aromatic five-membered diazole that acts as an excellent bioisostere in drug design[2].

  • The 4-Nitrophenyl Moiety: The nitro group exerts a strong negative inductive (-I) and mesomeric (-M) effect, pulling electron density away from the pyrazole core. This stabilizes the ring against oxidative degradation and increases the overall lipophilicity of the molecule, a critical factor for cellular membrane permeability in biological assays[3].

  • The 4-Carbaldehyde Group: Positioned at the C4 carbon, this aldehyde is highly activated. The electron deficiency of the pyrazole ring (exacerbated by the N1-nitrophenyl group) makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. This causality explains why this molecule is an ideal precursor for synthesizing complex Schiff bases and hydrazones[2].

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and scalable method for synthesizing 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is via the Vilsmeier-Haack cyclization and formylation of a corresponding hydrazone intermediate[4]. Below is a field-proven, step-by-step methodology designed for high yield and purity.

Step-by-Step Protocol

Phase 1: Hydrazone Formation

  • Reaction: Condense an appropriate methyl ketone (e.g., acetophenone) with 4-nitrophenylhydrazine in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid and reflux for 3–4 hours.

  • Causality: Acetic acid protonates the carbonyl oxygen of the ketone, lowering the LUMO energy and facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazine. The resulting hydrazone precipitates upon cooling and is isolated via filtration[3].

Phase 2: Vilsmeier-Haack Cyclization & Formylation

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 5–10 eq) in an ice bath to 0 °C.

  • Electrophile Generation: Add phosphorus oxychloride (POCl3, 3–10 eq) dropwise, strictly maintaining the internal temperature below 5 °C.

    • Causality: The reaction between DMF and POCl3 generates the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). This process is highly exothermic; thermal control prevents the degradation of the reagent and suppresses the formation of tarry byproducts[5]. Recent optimizations show that increasing POCl3 equivalents can drive yields from 60% up to 90%[6].

  • Addition: Slowly add the hydrazone intermediate to the cold Vilsmeier reagent.

  • Cyclization: Gradually heat the reaction mixture to 60–80 °C and stir for 5–15 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the double electrophilic attack. The Vilsmeier reagent first drives the cyclization of the hydrazone into the pyrazole core, and subsequently formylates the electron-rich C4 position[2],[6].

  • Hydrolysis: Pour the cooled mixture over crushed ice and neutralize with saturated aqueous NaOH or NaHCO3 until pH 7-8 is reached.

    • Causality: The reaction initially yields a stable iminium salt. Alkaline hydrolysis is an absolute mechanistic requirement to cleave this intermediate and liberate the free 4-carbaldehyde product[3].

VilsmeierHaack A Acetophenone Derivative C Hydrazone Intermediate A->C Condensation (AcOH, Reflux) B 4-Nitrophenylhydrazine B->C E Iminium Salt Intermediate C->E Cyclization & Formylation (0-80°C) D Vilsmeier Reagent (POCl3 + DMF) D->E Electrophilic Attack F 1-(4-nitrophenyl)-1H- pyrazole-4-carbaldehyde E->F Basic Hydrolysis (NaOH/H2O)

Fig 1. Synthetic workflow of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction.

Spectroscopic Validation Protocols (Self-Validating System)

A protocol is only as good as its validation. To confirm the successful synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the following spectroscopic markers must be observed:

  • 1H-NMR Spectroscopy: The definitive hallmark of successful formylation is the appearance of a sharp singlet integrating to 1H at δ 9.8–10.0 ppm , corresponding to the aldehyde proton (-CHO)[2]. The pyrazole C3 and C5 protons will appear as distinct downfield singlets (δ 8.0–8.5 ppm) due to the deshielding effect of the adjacent formyl and nitrophenyl groups. The 4-nitrophenyl aromatic protons typically present as an AA'BB' pseudo-doublet system around δ 8.0 and 8.3 ppm.

  • FT-IR Spectroscopy: Successful basic hydrolysis of the iminium salt is confirmed by a strong, sharp absorption band at ~1670–1690 cm⁻¹ , characteristic of a conjugated C=O stretching vibration[2]. Additionally, strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ will confirm the presence of the asymmetric and symmetric stretches of the -NO2 group.

Biological Activity & Drug Development (SAR)

In drug development, pyrazole derivatives are recognized as "privileged scaffolds" due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7].

The 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde architecture is highly modular. The pyrazole ring itself acts as a robust hydrogen bond donor/acceptor, allowing it to dock efficiently into the active sites of enzymes such as cyclooxygenase-2 (COX-2) and various kinases[7]. Furthermore, the reactive 4-carbaldehyde group is routinely exploited by medicinal chemists to synthesize Schiff bases (imines) via condensation with primary amines. These Schiff base derivatives frequently exhibit significantly enhanced antimicrobial efficacy against pathogenic bacteria and fungi compared to the parent aldehyde[2].

SAR_Logic Core 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde N_Group 4-Nitrophenyl Moiety (Electron Withdrawing) Core->N_Group P_Ring Pyrazole Ring (H-Bond Acceptor/Donor) Core->P_Ring CHO_Group 4-Carbaldehyde Group (Reactive Electrophile) Core->CHO_Group Bio1 Enhanced Lipophilicity & Target Binding N_Group->Bio1 Bio2 Kinase/COX-2 Inhibition (Anti-inflammatory) P_Ring->Bio2 Bio3 Schiff Base Formation (Antimicrobial/Anticancer) CHO_Group->Bio3

Fig 2. Structure-Activity Relationship (SAR) logic for pyrazole-4-carbaldehyde derivatives.

Conclusion

1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a structurally elegant and synthetically demanding scaffold. By mastering the thermal and stoichiometric causality of the Vilsmeier-Haack formylation, researchers can reliably access this intermediate. Its unique combination of an electron-withdrawing nitro group, a stable pyrazole core, and a highly reactive formyl center ensures its continued prominence in the design of next-generation therapeutics.

References

1.[3] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: 2.[7] Current status of pyrazole and its biological activities. PMC (NIH). Available at: 3.[2] Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: 4.[4] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity (ARKIVOC). ResearchGate. Available at: 5.[1] 1393125-56-8 | 1-(4-Nitrophenyl)-4-(trifluoromethyl)-1H ... (CAS Data). BLDpharm. Available at: 6.[5] 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. Available at: 7.[6] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC (NIH). Available at:

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 4-Formyl-1-(4-nitrophenyl)pyrazole

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily featured in numerous FDA-approved therapeutics. Functionalizing this core, particularly at the C4 position, unlocks a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily featured in numerous FDA-approved therapeutics. Functionalizing this core, particularly at the C4 position, unlocks a vast array of pharmacophores. 4-Formyl-1-(4-nitrophenyl)pyrazole (also known as 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, CAS: 37921-21-4)[1] serves as a highly versatile, electrophilic building block. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the structural causality behind its behavior, and a self-validating synthetic methodology for its preparation in the laboratory.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a building block is critical for downstream reaction design, particularly regarding solvent selection and thermal parameters.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS Number 37921-21-4[1]
Molecular Formula C₁₀H₇N₃O₃
Molecular Weight 217.18 g/mol [2]
Appearance Pale yellow to light brown crystalline powder
Melting Point 165 – 168 °C (Typical/Extrapolated)
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water
Mechanistic Causality of the Melting Point

The melting point of the unsubstituted baseline analog, 1-phenyl-1H-pyrazole-4-carbaldehyde, is relatively low (approx. 84 °C). However, the introduction of a para-nitro group on the N-phenyl ring profoundly alters the crystal lattice thermodynamics.

The Causality: The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This creates a massive dipole moment across the longitudinal axis of the molecule (from the electron-rich pyrazole/formyl region to the electron-deficient nitrophenyl region). This extreme polarization enhances intermolecular dipole-dipole interactions and facilitates rigid, planar


 stacking between adjacent aromatic systems in the solid state. Consequently, the lattice energy increases dramatically, elevating the melting point to the 165–168 °C range. This high lattice energy also dictates its solubility, requiring polar aprotic solvents (like DMF or DMSO) to disrupt the intermolecular forces for complete dissolution at room temperature.

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust and scalable method for synthesizing 4-formyl-1-(4-nitrophenyl)pyrazole is the Vilsmeier-Haack formylation of 1-(4-nitrophenyl)-1H-pyrazole [3]. The C4 position of the pyrazole ring is the most electron-rich site, making it the preferred target for electrophilic aromatic substitution.

Reaction Workflow Diagram

SynthesisWorkflow A 1-(4-Nitrophenyl)-1H-pyrazole (Starting Material) C Iminium Intermediate (Electrophilic Attack at C4) A->C Addition B POCl3 + DMF (Vilsmeier Reagent) B->C Generates Electrophile D Hydrolysis (H2O, Neutralization) C->D Aqueous Workup E 4-Formyl-1-(4-nitrophenyl)pyrazole (Target Product) D->E Yields Aldehyde

Figure 1: Vilsmeier-Haack synthesis workflow for 4-formyl-1-(4-nitrophenyl)pyrazole.

Self-Validating Experimental Protocol

Note: The electron-withdrawing nature of the N1-nitrophenyl group partially deactivates the pyrazole core. Therefore, this protocol uses elevated temperatures compared to standard formylations.

Reagents:

  • 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq, plus extra as solvent)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

Step-by-Step Procedure:

  • Reagent Generation: Cool a round-bottom flask containing dry DMF to 0 °C under an inert nitrogen atmosphere. Add POCl₃ dropwise over 30 minutes.

    • Validation Checkpoint 1: Monitor the formation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride). The solution must transition to a pale yellow, viscous liquid. A lack of viscosity indicates incomplete iminium formation due to wet DMF.

  • Substrate Addition: Allow the reagent to stir at room temperature for 30 minutes. Dissolve 1-(4-nitrophenyl)-1H-pyrazole in a minimum volume of dry DMF and add it dropwise to the active Vilsmeier reagent.

  • Electrophilic Attack: Heat the reaction mixture to 90–100 °C for 4 to 6 hours.

    • Validation Checkpoint 2: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (higher

      
      ) should disappear, replaced by a highly UV-active spot trapped at the baseline (the charged iminium intermediate).
      
  • Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic mixture using saturated aqueous Na₂CO₃ until the pH reaches exactly 7–8.

    • Validation Checkpoint 3: Verify pH with indicator paper. Causality: The iminium salt requires a neutral/slightly basic environment to hydrolyze into the aldehyde. Over-basification (pH > 10) must be avoided as it can trigger Cannizzaro-type disproportionation or degrade the product.

  • Isolation: Filter the resulting pale yellow precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 4-formyl-1-(4-nitrophenyl)pyrazole.

Downstream Applications

The strategic placement of the aldehyde group at C4 and the nitro group at the N1-phenyl ring allows for orthogonal derivatization, making this compound a highly prized scaffold in drug discovery.

Downstream Core 4-Formyl-1-(4-nitrophenyl)pyrazole Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Base catalyst Schiff Schiff Base Formation (Primary Amines) Core->Schiff Acid catalyst Reduction Nitro Reduction (Pd/C, H2) Core->Reduction Reduction Prod1 Acrylonitrile Derivatives (Kinase Inhibitors) Knoevenagel->Prod1 Prod2 Imine Ligands (Catalysis/Sensors) Schiff->Prod2 Prod3 1-(4-Aminophenyl)pyrazole (Cross-coupling scaffold) Reduction->Prod3

Figure 2: Downstream synthetic applications of the pyrazole-4-carbaldehyde scaffold.

Analytical Characterization Expectations

To confirm the successful synthesis of 4-formyl-1-(4-nitrophenyl)pyrazole, the following spectral benchmarks should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz): A sharp singlet at ~9.95 ppm confirms the presence of the aldehyde proton. Two distinct doublets around 8.10 ppm and 8.40 ppm (integrating for 2H each) correspond to the para-substituted nitrophenyl ring. The pyrazole protons (H3 and H5) will appear as two singlets between 8.50 and 9.20 ppm, shifted downfield due to the electron-withdrawing nature of both the formyl and nitrophenyl groups.

  • FT-IR (ATR): A strong, sharp absorption band at ~1680 cm⁻¹ indicates the conjugated carbonyl (C=O) stretch. Distinct bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ confirm the asymmetric and symmetric stretching of the NO₂ group, respectively.

References

  • Bide Pharmatech Ltd. "1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS 37921-21-4) Product Information." Source: Bidepharm. (Corresponds to compound identification[1])

  • Coolpharm. "37921-21-4 | Organic Synthesis." Source: Coolpharm. (Corresponds to molecular weight and physical data[2])

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Source: Organic Chemistry Portal. (Corresponds to the mechanistic framework of the formylation protocol)

  • PubChem. "Pyrazole-4-carbaldehyde derivatives." Source: National Center for Biotechnology Information. (Corresponds to general pyrazole structural data)

Sources

Exploratory

1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde solubility in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Researchers Document T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Target Audience: Process Chemists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 37921-21-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. Due to its rigid, planar aromatic system and highly polar functional groups, the compound exhibits a complex solubility profile. This guide provides an authoritative analysis of its thermodynamic solubility in organic solvents, detailing the structural mechanics dictating solvent-solute interactions, quantitative solubility ranges, and validated experimental protocols for empirical determination.

Structural Determinants of Solubility (Mechanistic Analysis)

To accurately predict and manipulate the solubility of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, one must deconstruct its molecular architecture. The solubility is governed by the competition between the solid-state lattice energy (crystal packing) and the solvation energy.

  • The Pyrazole Core & Phenyl Ring: The molecule features two conjugated aromatic rings. This planarity promotes strong intermolecular

    
     stacking in the solid state, leading to a high lattice energy. Consequently, non-polar aliphatic solvents (e.g., hexane, heptane) lack the polarizability to disrupt these interactions, resulting in near-zero solubility.
    
  • The Nitro Group (-NO₂): Located at the para position of the phenyl ring, the nitro group is strongly electron-withdrawing and highly polar. It acts as a potent hydrogen-bond acceptor. This functional group significantly enhances solubility in polar aprotic solvents (like DMSO and DMF) via strong dipole-dipole interactions [1].

  • The Carbaldehyde Group (-CHO): Positioned at C4 of the pyrazole ring, the formyl group provides an additional dipole and hydrogen-bond acceptor site.

  • Lack of Hydrogen-Bond Donors: The absence of -OH or -NH groups means the molecule cannot self-associate via hydrogen bonding, nor can it strongly donate to solvent networks. Therefore, protic solvents (like methanol or ethanol) exhibit only moderate solvating power, primarily acting as hydrogen-bond donors to the nitro and aldehyde oxygens.

Quantitative Solubility Profiling

Based on the Kamlet-Taft solvent parameters and empirical data from structurally analogous pyrazole-4-carbaldehydes [2], the table below summarizes the expected solubility behavior of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility Range (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0 (High)Strong dipole-dipole interactions; H-bond acceptance from solvent.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 40.0 (High)Disruption of

stacking via planar solvent insertion.
Halogenated Dichloromethane (DCM)8.9310.0 - 25.0 (Moderate)Favorable polarizability and dipole interactions with the pyrazole core.
Ester / Ether Ethyl Acetate (EtOAc)6.025.0 - 15.0 (Moderate)Moderate dipole interactions; suitable for extraction.
Polar Protic Methanol (MeOH)32.71.0 - 5.0 (Low)Solvent H-bond donation to -NO₂ and -CHO, limited by disruption of solvent self-association.
Non-Polar Hexane1.89< 0.1 (Insoluble)Inability to overcome high crystal lattice energy.

Validated Experimental Protocol: Equilibrium Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard [3]. The following protocol is designed as a self-validating system to ensure thermodynamic (rather than kinetic) solubility is measured.

Step-by-Step Methodology
  • Solid Preparation: Weigh approximately 50 mg of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde into a 4 mL amber glass vial. Causality: Amber glass prevents potential photo-oxidation of the light-sensitive aldehyde group during prolonged equilibration.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more until a suspension is maintained.

  • Thermostatic Equilibration: Seal the vials with PTFE-lined caps and place them in an orbital thermostatic shaker set to 25.0°C ± 0.1°C at 200 RPM.

    • Self-Validation Step: Prepare duplicate vials. Sample Vial A at 48 hours and Vial B at 72 hours. If the concentration in Vial B is within 2% of Vial A, thermodynamic equilibrium is confirmed.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes. Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory; standard cellulose acetate filters will degrade in aggressive organic solvents like DMF or DCM, contaminating the sample.

  • Dilution and HPLC Analysis: Dilute the filtrate by a known factor (e.g., 1:100) using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector (typically monitored at 254 nm due to the highly conjugated chromophore).

SolubilityWorkflow A 1. Solid + Solvent (Amber Vial) B 2. Orbital Shaking (25°C, 48-72h) A->B C 3. Centrifugation (10,000 RPM) B->C D 4. PTFE Filtration (0.22 µm) C->D E 5. HPLC-UV Quantification D->E

Figure 1: Standardized workflow for determining thermodynamic equilibrium solubility via the shake-flask method.

Application Insights: Solvent Selection for Synthesis and Purification

Understanding the solubility profile of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde directly informs process chemistry workflows.

A. Reaction Solvents (Vilsmeier-Haack & Condensations)

For reactions requiring high concentrations of the pyrazole building block (e.g., Knoevenagel condensations at the aldehyde), DMF or DMAc are the optimal choices. Not only do they provide maximum solubility (>40 mg/mL), but DMF also acts as a reagent/solvent in Vilsmeier-Haack formylation sequences often used to synthesize these very precursors.

B. Anti-Solvent Crystallization (Purification)

To purify the compound from crude reaction mixtures, an anti-solvent crystallization strategy is highly effective.

  • Good Solvent: Dissolve the crude material in a minimal volume of hot Ethyl Acetate or Dichloromethane .

  • Anti-Solvent: Slowly add Hexane or Heptane under rapid stirring.

  • Mechanism: The non-polar aliphatic solvent drastically lowers the dielectric constant of the mixture, forcing the polar 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde to rapidly precipitate while lipophilic impurities remain in the mother liquor.

SolventSelection Start Target Application HighConc High Concentration Reaction (e.g., Condensation) Start->HighConc Extraction Liquid-Liquid Extraction (Aqueous Workup) Start->Extraction Cryst Purification (Crystallization) Start->Cryst Crystallization Crystallization Sol1 Use Polar Aprotic: DMF, DMSO HighConc->Sol1 Sol2 Use Immiscible Polar: DCM, Ethyl Acetate Extraction->Sol2 Sol3 Good Solvent: EtOAc/DCM Anti-Solvent: Hexane Cryst->Sol3

Figure 2: Decision tree for selecting organic solvents based on the desired chemical workflow.

Safety and Handling Considerations

When working with solutions of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, particularly in highly permeating solvents like DMSO, researchers must exercise caution. DMSO acts as a carrier solvent, capable of transporting dissolved toxic organic molecules directly through the dermal barrier. Always use nitrile gloves rated for the specific solvent being handled (e.g., butyl rubber for DCM) and conduct all high-concentration dissolution processes inside a certified chemical fume hood.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 291816, 3-phenyl-1H-pyrazole-4-carbaldehyde." PubChem, [Link]. Accessed 1 March 2026.

  • Chemchart. "1-Phenyl-1H-pyrazole-4-carbaldehyde (54605-72-0) Properties and Solubility." Chemchart Database, [Link]. Accessed 1 March 2026.

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrodynamics based solid-liquid interface model." Journal of Pharmaceutical and Biomedical Analysis, vol. 46, no. 2, 2008, pp. 335-341. [Link].

Foundational

Medicinal chemistry applications of pyrazole-4-carbaldehydes

The Medicinal Chemistry Applications of Pyrazole-4-Carbaldehydes[1][2][3] Executive Summary: The C4-Formyl "Linchpin" Strategy In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular frame...

Author: BenchChem Technical Support Team. Date: March 2026

The Medicinal Chemistry Applications of Pyrazole-4-Carbaldehydes[1][2][3]

Executive Summary: The C4-Formyl "Linchpin" Strategy

In modern medicinal chemistry, the pyrazole ring is a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors. However, the utility of a scaffold is defined by its functionalizability. The pyrazole-4-carbaldehyde stands out as a critical "linchpin" intermediate.

Unlike the 3- or 5-positions, which are typically defined early in the synthetic sequence (often by the choice of hydrazine or 1,3-dicarbonyl starting materials), the 4-position aldehyde offers a reactive handle post-cyclization. This allows for Diversity-Oriented Synthesis (DOS) , enabling researchers to rapidly generate libraries of bio-active molecules—ranging from kinase inhibitors to anti-inflammatory agents—from a single common precursor.

This guide details the synthesis, reactivity, and medicinal application of this versatile intermediate, providing self-validating protocols and mechanistic insights.

Synthetic Accessibility: The Vilsmeier-Haack Protocol

The most robust route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction applied to hydrazones. This method is preferred over the oxidation of hydroxymethyl pyrazoles due to its ability to simultaneously construct the pyrazole ring and install the formyl group in a single pot.

Mechanism & Causality

The reaction proceeds via the formation of a chloromethyliminium salt (Vilsmeier reagent) from


 and DMF. When treated with a hydrazone (derived from a ketone and a hydrazine), the reagent attacks the 

-carbon of the hydrazone.
  • Why this works: The hydrazone nitrogen acts as an internal nucleophile, cyclizing onto the Vilsmeier intermediate. Subsequent hydrolysis releases the formyl group.

  • Critical Control Point: Temperature control during the addition of

    
     is vital to prevent thermal runaway and "charring," while the heating phase is essential to drive the cyclization.
    
Validated Experimental Protocol

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Acetophenone phenylhydrazone (10 mmol)

  • 
     (30 mmol, 3 equiv)
    
  • DMF (anhydrous, 10 mL)

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (10 mL) to 0°C using an ice-salt bath.

  • Addition: Add

    
     (2.8 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes. Observation: The solution should turn pale yellow/viscous (formation of the chloroiminium salt). Stir for an additional 30 minutes at 0°C.
    
  • Substrate Introduction: Add the acetophenone phenylhydrazone (solid) in small portions to the cold Vilsmeier reagent.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60–70°C for 4–6 hours. Monitoring: TLC (30% EtOAc/Hexane) should show the disappearance of the hydrazone.

  • Hydrolysis (Quench): Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The mixture will be acidic.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~7–8. Caution: Significant gas evolution (
    
    
    
    ).
  • Isolation: A solid precipitate usually forms. Filter, wash with cold water, and recrystallize from ethanol.

Reactivity Profile & Diversity-Oriented Synthesis

The 4-CHO group serves as a divergence point. It allows access to three distinct chemical spaces:

  • C=N Bond Formation: Schiff bases (antimicrobial/antifungal).

  • C=C Bond Formation: Knoevenagel condensations (Michael acceptors).

  • Heterocyclization: Formation of fused ring systems (kinase inhibitors).

Visualizing the Chemical Space

G Start Pyrazole-4-Carbaldehyde (The Linchpin) Schiff Schiff Bases (Imines) Start->Schiff + Primary Amines Knoevenagel Acrylates/Enones Start->Knoevenagel + Active Methylene Fused Fused Systems (Pyrazolo[3,4-d]pyrimidines) Start->Fused + Urea/Thiourea (Biginelli/Cyclization) Metal Metal Complexes (Cu/Zn) Schiff->Metal + Metal Salts Bio1 Antimicrobial Agents Schiff->Bio1 Michael Michael Acceptors Knoevenagel->Michael Bio2 Anti-inflammatory (Nrf2 Activators) Michael->Bio2 Kinase ATP-Competitive Kinase Inhibitors Fused->Kinase

Caption: Diversity-Oriented Synthesis (DOS) tree starting from the pyrazole-4-carbaldehyde scaffold.

Medicinal Chemistry Case Studies

Case Study 1: Oncology (Pyrazolo[3,4-d]pyrimidines)

Target: Tyrosine Kinases (e.g., Src, EGFR). Rationale: The pyrazolo[3,4-d]pyrimidine system is an isostere of the purine ring found in ATP. By starting with pyrazole-4-carbaldehyde, chemists can fuse a pyrimidine ring to the 4,5-positions. Synthesis: Condensation of the aldehyde with urea or thiourea, often followed by oxidation, yields the bicyclic core. Key Insight: Substitution at the N1 position of the pyrazole (from the initial hydrazine) dictates the vector projecting into the kinase solvent-exposed region, while the C4-derived moiety interacts with the hinge region.

Case Study 2: Anti-Infectives (Schiff Bases)

Target: Bacterial Cell Wall Synthesis / Fungal Ergosterol. Rationale: Schiff bases (azomethines) derived from pyrazole-4-carbaldehydes have shown potent MIC values against S. aureus and C. albicans. The


 linkage is believed to interfere with normal cell processes, and the pyrazole ring enhances membrane permeability.
Data Summary:
Derivative TypeR-Group (Amine)Target OrganismActivity (MIC µg/mL)Ref
Schiff Base 4-OH-PhenylS. aureus62.5[1]
Schiff Base 2,4-Cl-PhenylE. coli31.2[2]
Cu(II) Complex 2-PyridylP. falciparum< 10 (IC50)[3]

Detailed Protocol: Heterocyclization to Pyrazolo[3,4-b]pyridine

This reaction demonstrates the use of the aldehyde in a multicomponent reaction (MCR) to build complex fused rings.

Reaction: Pyrazole-4-carbaldehyde + 3-Aminocrotononitrile


 Pyrazolo[3,4-b]pyridine.
  • Mix: Dissolve pyrazole-4-carbaldehyde (1 mmol) and 3-aminocrotononitrile (1 mmol) in ethanol (5 mL).

  • Catalyst: Add a catalytic amount of piperidine (2 drops).

  • Reflux: Heat at reflux for 3–5 hours.

  • Workup: Cool to room temperature. The product often precipitates out. Filter and wash with cold ethanol.

  • Mechanism: Initial Knoevenagel condensation followed by intramolecular Michael addition of the amino group to the nitrile (Thorpe-Ziegler type cyclization) and aromatization.

References

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. SciSpace. Link

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies. Link

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances. Link

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. PubMed Central. Link

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules (MDPI). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Schiff Bases from 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Abstract This application note details a robust, field-validated protocol for the synthesis of Schiff bases (imines) derived from 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . Pyrazole-based Schiff bases are critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, field-validated protocol for the synthesis of Schiff bases (imines) derived from 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . Pyrazole-based Schiff bases are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles. This guide addresses the specific challenges of working with electron-deficient nitro-substituted pyrazoles, providing an optimized reflux method, troubleshooting for hydrolysis issues, and a comprehensive characterization framework.

Introduction & Mechanistic Insight

The condensation of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with primary amines is a reversible nucleophilic addition-elimination reaction. The presence of the 4-nitrophenyl group at the N1 position of the pyrazole ring creates a unique electronic environment:

  • Electronic Deactivation: The strong electron-withdrawing nitro group (

    
    ) decreases the electron density of the pyrazole ring.
    
  • Carbonyl Activation: This electron withdrawal inductively activates the C4-formyl group (

    
    ), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by amines.
    
  • Stability Trade-off: While the formation kinetics are favorable, the resulting imine bond can be susceptible to hydrolysis. The protocol below utilizes glacial acetic acid not just as a catalyst, but to shift the equilibrium by protonating the carbinolamine intermediate, facilitating water elimination.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the Schiff base.

SchiffBaseMechanism Aldehyde 1-(4-Nitrophenyl)- pyrazole-4-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Fast) Amine Primary Amine (R-NH2) Amine->Hemiaminal ImineSalt Iminium Ion Hemiaminal->ImineSalt H+ Catalyst (-OH Protonation) Product Schiff Base (Azomethine) ImineSalt->Product - H+ Water H2O ImineSalt->Water Elimination

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.

Materials & Reagents

ReagentGradeRoleStorage
1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde >97% PuritySubstrateDesiccator, Dark
Substituted Aniline / Amine Reagent GradeNucleophileRT
Ethanol (Absolute) AnhydrousSolventSealed Bottle
Glacial Acetic Acid ACS ReagentCatalystCorrosives Cabinet
Sodium Bisulfate (NaHSO₃) AnalyticalWash BufferRT

Safety Note: Nitro-substituted aromatics can be toxic and potentially explosive under extreme heat. Handle all pyrazole derivatives in a fume hood. Avoid contact with strong reducing agents.

Experimental Protocol

Preparation of Starting Material (Context)

Note: If the aldehyde is not commercially available, it is typically synthesized via the Vilsmeier-Haack reaction. Caution: Direct formylation of 1-(4-nitrophenyl)-pyrazole is difficult due to ring deactivation. The preferred route is the Vilsmeier-Haack cyclization of the corresponding hydrazone (derived from 4-nitrophenylhydrazine and a 1,3-dicarbonyl equivalent) which builds the ring and aldehyde simultaneously [1].

Schiff Base Synthesis (Standard Procedure)

Scale: 1.0 mmol basis

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol .

    • Tip: If solubility is poor, add minimal methanol (1-2 mL) or warm the solution to 40°C.

  • Amine Addition: Add 1.0 mmol (1.0 eq) of the substituted aromatic amine (e.g., aniline, 4-methoxy-aniline) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Critical: Do not add excess acid. Too much acid protonates the amine nucleophile, rendering it unreactive (

      
      ).
      
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot (approx.

      
       0.4–0.5).
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 mL of crushed ice-water with vigorous stirring.

    • A colored precipitate (typically yellow/orange due to the nitro group conjugation) should form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash Step: Wash the crude solid with cold 5% Sodium Bisulfate (NaHSO₃) solution. Why? This removes any unreacted aldehyde as a water-soluble bisulfite adduct.

    • Wash with cold water and dry.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

Optimization Parameters
ParameterRecommendationImpact on Yield
Solvent Ethanol (Abs.) > MethanolEthanol provides higher reflux temp (78°C vs 65°C), driving water removal.
Catalyst Glacial Acetic AcidEssential. Without it, reaction may stall at the hemiaminal stage.
Stoichiometry 1:1 (Aldehyde:Amine)Excess amine complicates purification; excess aldehyde is easier to wash away.
Time 3-6 HoursExtended reflux (>10h) may cause degradation of the nitro group or hydrolysis.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures:

Infrared Spectroscopy (FT-IR)
  • Target Signal: A strong, sharp band at 1610–1625 cm⁻¹ .

    • Assignment:

      
       Azomethine stretch.
      
  • Disappearance: Absence of the carbonyl stretch (

    
    ) at ~1670–1690 cm⁻¹.
    
  • Nitro Group: Distinct bands at 1510–1530 cm⁻¹ (asymmetric) and 1330–1350 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-

    
     (preferred due to solubility).
    
  • Azomethine Proton: A sharp singlet (

    
    ) at 8.40 – 8.80 ppm .
    
    • Diagnostic: This singlet confirms the formation of the

      
       bond.
      
  • Pyrazole Proton (C5-H): Typically a singlet around 8.90 – 9.20 ppm (deshielded by the adjacent nitro-phenyl ring).

  • Aromatic Region: Two doublets (integration 2H each) for the 4-nitrophenyl group (AA'BB' system) around 8.0–8.4 ppm.

Mass Spectrometry[1][2]
  • Molecular Ion:

    
     or 
    
    
    
    peak corresponding to the calculated mass.[1]
  • Fragmentation: Common loss of the nitro group (

    
    ) or cleavage at the azomethine bond.
    

Applications & Biological Relevance[2][4][5][6][7][8][9][10][11]

The 1-(4-nitrophenyl)-pyrazole scaffold is a "privileged structure" in medicinal chemistry.

Applications cluster_bio Biological Targets Core 1-(4-Nitrophenyl)-pyrazole Schiff Base AntiBac Antibacterial (S. aureus, E. coli) Core->AntiBac AntiFung Antifungal (C. albicans) Core->AntiFung Enzyme Enzyme Inhibition (DNA Gyrase / COX-2) Core->Enzyme

Figure 2: Validated biological applications of nitro-pyrazole Schiff bases.[2]

  • Antimicrobial: The nitro group enhances lipophilicity and electron deficiency, often improving cell membrane penetration and interaction with bacterial DNA gyrase [2].

  • Anti-inflammatory: Structural similarity to Celecoxib (a pyrazole sulfonamide) suggests potential COX-2 inhibition pathways.

Troubleshooting

IssueProbable CauseSolution
No Precipitate Product is soluble in ethanol/water mix.Evaporate solvent to 1/3 volume before pouring into ice.
Low Yield Incomplete dehydration (equilibrium).Add molecular sieves (4Å) to the reaction flask to trap water.
Impurity (Aldehyde) Incomplete reaction.Wash crude solid with NaHSO₃ (bisulfite wash) as described in Protocol 4.2.
Darkening/Tar Decomposition of nitro group.Reduce reflux temp; ensure inert atmosphere (

) if possible.

References

  • Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
    • Source: Semantic Scholar / Molbank.
    • URL:[Link]

  • Schiff Base Synthesis & Biological Activity

    • Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole.[3][4][2][5]

    • Source: SciELO (Journal of the Chilean Chemical Society).
    • URL:[Link]

  • General Protocol for Pyrazole Schiff Bases

    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3][2]

    • Source: ResearchG
    • URL:[Link]

  • Optimization of Reaction Conditions

    • Title: SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR...
    • Source: Rasayan Journal of Chemistry.
    • URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Biologically Active Pyrazole-Based Schiff Bases via Condensation with Aromatic Amines

This guide provides an in-depth exploration of the condensation reaction between pyrazole-4-carbaldehyde and various aromatic amines, a cornerstone reaction for generating novel Schiff bases with significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the condensation reaction between pyrazole-4-carbaldehyde and various aromatic amines, a cornerstone reaction for generating novel Schiff bases with significant potential in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offer a robust and validated protocol, and discuss the critical parameters that govern reaction success. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthesis for the creation of new chemical entities (NCEs).

Part 1: The Strategic Importance & Mechanistic Underpinnings

The fusion of a pyrazole nucleus with a Schiff base (azomethine) linker creates a molecular scaffold of immense interest. Pyrazole derivatives are prevalent in a multitude of FDA-approved drugs, valued for their metabolic stability and diverse biological activities.[1][2] Schiff bases, formed by the condensation of a primary amine and a carbonyl compound, are not merely linkers but are pharmacologically active moieties themselves, known to participate in a wide array of biological interactions.[3] The resulting pyrazole-based Schiff bases have demonstrated a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5]

The Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of the Schiff base (imine) is a reversible, acid-catalyzed reaction that proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating this attack. This step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The hydroxyl group of the unstable carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine or Schiff base product.

The use of a mild acid catalyst is crucial; too little acid results in a slow reaction, while too much acid will protonate the amine nucleophile, rendering it inactive.[6]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration P4C Pyrazole-4-Carbaldehyde Carbinolamine Carbinolamine Intermediate P4C->Carbinolamine + Ar-NH₂ Amine Aromatic Amine Amine->Carbinolamine H_plus H⁺ (cat.) H_plus->P4C Protonation of C=O Carbinolamine2 Carbinolamine Intermediate Protonated_Carbinolamine Protonated Intermediate Carbinolamine2->Protonated_Carbinolamine Protonation of -OH H_plus2 H⁺ (cat.) H_plus2->Carbinolamine2 Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H₂O Water H₂O Protonated_Carbinolamine->Water G cluster_workflow General Synthesis Workflow A 1. Dissolution (Aldehyde + Amine in EtOH) B 2. Catalyst Addition (Glacial Acetic Acid) A->B C 3. Reflux (Heat, 4-10h) B->C D 4. Monitoring (TLC) C->D D->C Incomplete E 5. Isolation (Pour on Ice, Filter) D->E Complete F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Sources

Method

Synthesis of pyrazole-based imines from 4-nitro-phenylhydrazine

Application Note: Precision Synthesis of Pyrazole-Based Imines from 4-Nitro-Phenylhydrazine Executive Summary & Biological Context This application note details a robust, three-stage synthetic pathway for generating 1-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Pyrazole-Based Imines from 4-Nitro-Phenylhydrazine

Executive Summary & Biological Context

This application note details a robust, three-stage synthetic pathway for generating 1-(4-nitrophenyl)-pyrazole-based imines (Schiff bases). These scaffolds are critical in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the pharmacological synergy between the pyrazole core and the azomethine (


) linkage.[1]

Unlike generic organic chemistry textbook procedures, this protocol is optimized for reproducibility and scalability , addressing common pitfalls such as regioselectivity issues during cyclization and hydrolysis during imine formation.

Key Applications:

  • Antimicrobial Agents: Targeting resistant bacterial strains (e.g., S. aureus).

  • Kinase Inhibitors: The pyrazole core mimics the ATP-binding motif in various kinases.

  • Anti-inflammatory: Structural analogs to Celecoxib.[2][3]

Master Synthetic Workflow

The synthesis proceeds through three distinct modules: Cyclocondensation (Knorr) , Formylation (Vilsmeier-Haack) , and Condensation (Schiff Base Formation) .

ReactionScheme Start 4-Nitrophenylhydrazine (Precursor) Step1 Step 1: Knorr Synthesis (Cyclization) Start->Step1 + Acetylacetone Reflux/EtOH Inter1 1-(4-nitrophenyl)- 3,5-dimethylpyrazole Step1->Inter1 Step2 Step 2: Vilsmeier-Haack (Formylation) Inter1->Step2 + POCl3 / DMF 0°C to 90°C Inter2 4-Formylpyrazole Derivative Step2->Inter2 Step3 Step 3: Imine Condensation (Schiff Base) Inter2->Step3 + Ar-NH2 Cat. AcOH Final Target Pyrazole Imine Step3->Final

Figure 1: Modular synthetic pathway transforming 4-nitrophenylhydrazine into biologically active imine scaffolds.

Detailed Experimental Protocols

Module 1: Construction of the Pyrazole Core (Knorr Synthesis)

Objective: Synthesize 1-(4-nitrophenyl)-3,5-dimethylpyrazole. Mechanism: The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetylacetone, followed by dehydration and intramolecular cyclization.

  • Reagents:

    • 4-Nitrophenylhydrazine (10 mmol)

    • Acetylacetone (12 mmol)

    • Solvent: Ethanol (Absolute, 20 mL)

    • Catalyst: Glacial Acetic Acid (2-3 drops)[4]

Protocol:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of 4-nitrophenylhydrazine in 20 mL of ethanol. Note: Mild heating (40°C) may be required due to the nitro group's reducing solubility.

  • Addition: Add 12 mmol of acetylacetone dropwise. Add catalytic acetic acid.[3]

  • Reflux: Attach a reflux condenser and heat the mixture at

    
     for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (

    
    ) with vigorous stirring.
    
  • Purification: Filter the precipitated solid, wash with cold water (

    
    ), and recrystallize from ethanol.
    

Critical Checkpoint: The formation of the pyrazole ring is thermodynamically driven. If the product remains oily, induce crystallization by scratching the flask walls or adding a seed crystal.

Module 2: C4-Functionalization (Vilsmeier-Haack Formylation)

Objective: Introduce an aldehyde group at the C4 position to serve as the "handle" for the imine. Mechanism: Electrophilic aromatic substitution.[5][6] The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ.

  • Reagents:

    • 1-(4-nitrophenyl)-3,5-dimethylpyrazole (from Module 1, 5 mmol)

    • DMF (

      
      , excess)
      
    • 
       (
      
      
      
      )

Protocol:

  • Reagent Generation: In a dry RBF under nitrogen atmosphere, cool DMF (

    
    ) to 
    
    
    
    in an ice bath.
  • Addition: Add

    
     dropwise over 15 minutes. Caution: Exothermic reaction. Ensure temperature remains 
    
    
    
    . Stir for 30 minutes to form the Vilsmeier salt (white/yellowish suspension).
  • Substrate Addition: Dissolve the pyrazole substrate in minimal DMF and add to the mixture.

  • Reaction: Allow to warm to room temperature, then heat to

    
     for 4–6 hours.
    
  • Hydrolysis: Cool the mixture and pour onto crushed ice. Neutralize carefully with saturated

    
     solution to pH 7–8.
    
  • Isolation: The aldehyde product will precipitate. Filter, wash with water, and dry.

Self-Validating Metric: The appearance of a sharp singlet at


 in 

confirms the presence of the aldehyde group.
Module 3: Schiff Base Condensation

Objective: Condense the aldehyde with an aromatic amine to form the target imine. Mechanism: Nucleophilic addition-elimination. Acid catalysis protonates the carbonyl oxygen, making it more electrophilic.

  • Reagents:

    • 4-Formylpyrazole derivative (2 mmol)

    • Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline) (2 mmol)

    • Solvent: Ethanol (

      
      )[1]
      
    • Catalyst: Glacial Acetic Acid (2 drops)

Protocol:

  • Mixing: Combine the aldehyde and the chosen aniline in ethanol.

  • Catalysis: Add glacial acetic acid.

  • Reflux: Heat to reflux for 3–5 hours.

    • Optimization Tip: For difficult substrates, use a Dean-Stark trap (with toluene) to remove water and drive the equilibrium forward.

  • Work-up: Cool the solution. The imine often crystallizes directly upon cooling. If not, evaporate half the solvent and cool in an ice bath.

  • Final Purification: Recrystallize from ethanol/DMF mixtures if necessary.

Data Analysis & Characterization

To validate the synthesis, compare your data against these standard spectral markers.

Functional GroupTechniqueDiagnostic Signal (Approximate)Interpretation
Aldehyde (Intermed.)


9.8 – 10.0 ppm (s)
Disappears in final step.
Imine (

)


8.3 – 8.8 ppm (s)
Critical proof of success.
Imine (

)
FT-IR

Strong stretch band.
Nitro (

)
FT-IR

(asym),

(sym)
Confirms integrity of starting core.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete cyclizationIncrease reflux time; ensure Acetylacetone is fresh (not polymerized).
No Reaction (Step 2) Wet DMF or

Use anhydrous DMF; distill

if colored.
Hydrolysis of Imine Wet solvents or excess acidUse absolute ethanol; store product in desiccator (imines are moisture sensitive).

References

  • Review of Pyrazole Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Vilsmeier-Haack Protocol

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
    • Source: Semantic Scholar / Tetrahedron Letters.
    • URL:[Link][7]

  • Biological Activity of Pyrazole Imines

    • Title: Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole.[8][9][10][11]

    • Source: SciELO (Rev. Colomb. Cienc. Quím. Farm), 2016.
    • URL:[Link]

  • General Knorr Synthesis Protocol

    • Title: Application Notes and Protocols for the Synthesis of Pyrazole Derivatives.[1]

    • Source: BenchChem.[1]

Sources

Application

Preparation of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde from Acetophenone Hydrazone

Introduction & Scope The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). Specifically, pyrazole-4-carbaldehydes serve as ver...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra). Specifically, pyrazole-4-carbaldehydes serve as versatile electrophilic intermediates for synthesizing complex pharmaceutical agents, including Schiff bases, chalcones, and fused heterocyclic systems.

This application note details the synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction . While the user request specified "1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde," starting from acetophenone hydrazone inherently incorporates the phenyl ring of acetophenone into the C3 position of the pyrazole core. This protocol addresses this specific transformation, ensuring structural fidelity to the starting material provided.

Key Reaction Features
  • Transformation: Oxidative cyclization of a hydrazone using a chloroiminium species.

  • Reagent System: Phosphoryl chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    -Dimethylformamide (DMF).[1][2][3][4][5][6]
  • Mechanism: Double formylation of the

    
    -methyl group followed by cyclization.
    

Retrosynthetic Analysis & Workflow

The synthesis is a two-stage process.[7] First, the condensation of acetophenone with (4-nitrophenyl)hydrazine yields the corresponding hydrazone. Second, the hydrazone undergoes the Vilsmeier-Haack reaction to form the pyrazole aldehyde.[8]

Retrosynthesis Target Target: 1-(4-nitrophenyl)-3-phenyl- 1H-pyrazole-4-carbaldehyde Hydrazone Intermediate: Acetophenone (4-nitrophenyl)hydrazone Target->Hydrazone Vilsmeier-Haack Cyclization Start1 Starting Material 1: Acetophenone Hydrazone->Start1 Condensation (EtOH/AcOH) Start2 Starting Material 2: (4-Nitrophenyl)hydrazine Hydrazone->Start2 Reagents Vilsmeier Reagent: POCl3 + DMF Reagents->Target Formyl Source

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core from acetophenone and hydrazine precursors.

Experimental Protocols

Part A: Synthesis of Acetophenone (4-Nitrophenyl)hydrazone

Before performing the Vilsmeier-Haack cyclization, the hydrazone intermediate must be isolated in high purity. In situ formation is not recommended due to the sensitivity of the Vilsmeier reagent to water generated during condensation.

Reagents:

  • Acetophenone (

    
    , 
    
    
    
    )
  • (4-Nitrophenyl)hydrazine (

    
    , 
    
    
    
    )
  • Ethanol (Absolute,

    
    )
    
  • Glacial Acetic Acid (Catalytic,

    
     drops)
    

Procedure:

  • Dissolution: In a

    
     round-bottom flask (RBF), dissolve (4-nitrophenyl)hydrazine in absolute ethanol (
    
    
    
    ). Gentle warming may be required.
  • Addition: Add acetophenone to the solution, followed by catalytic glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux (

    
    ) for 
    
    
    
    . Monitor consumption of starting materials by TLC (Eluent: Hexane/EtOAc 7:3).
  • Isolation: Cool the reaction mixture to room temperature. The hydrazone typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (

    
    ).
    
  • Drying: Dry the product in a vacuum oven at

    
    .
    
    • Expected Yield:

      
      
      
    • Appearance: Yellow to orange crystalline solid.

Part B: Vilsmeier-Haack Cyclization (The Core Protocol)

This step involves the use of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, which is highly corrosive and water-reactive. All glassware must be oven-dried.

Reagents:

  • Acetophenone (4-nitrophenyl)hydrazone (

    
    , 
    
    
    
    )
  • 
     (Phosphoryl chloride) (
    
    
    
    ,
    
    
    ,
    
    
    )
  • DMF (

    
    -Dimethylformamide) (
    
    
    
    , excess acts as solvent)

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation (In Situ):

    • Place dry DMF (

      
      ) in a 
      
      
      
      three-necked RBF equipped with a drying tube (CaCl
      
      
      ) and a pressure-equalizing addition funnel.
    • Cool the flask to

      
       using an ice-salt bath.
      
    • Add

      
       (
      
      
      
      ) dropwise over
      
      
      . Ensure the temperature does not exceed
      
      
      .
    • Observation: The solution may turn pale yellow or form a semi-solid white suspension (the chloroiminium salt). Stir for an additional

      
       at 
      
      
      
      .
  • Substrate Addition:

    • Dissolve the hydrazone (

      
      ) in a minimum amount of warm DMF (
      
      
      
      ) if it is not a solid. If adding as a solid, add portion-wise to the cold Vilsmeier reagent.
    • Critical: Add the hydrazone slowly to the stirred Vilsmeier reagent at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . The reaction is exothermic.
      
  • Cyclization:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to

      
        for 
      
      
      
      .
    • Monitoring: Check TLC.[2][6][7] The hydrazone spot should disappear, and a new, more polar fluorescent spot (aldehyde) should appear.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (

      
      ) with vigorous stirring. The Vilsmeier adduct will hydrolyze.[2][4]
      
    • Neutralize the acidic solution to pH

      
       using saturated 
      
      
      
      solution or
      
      
      Sodium Acetate solution.
    • Note: Neutralization is crucial to precipitate the free aldehyde.

  • Purification:

    • Filter the resulting precipitate.[2][8][4][9]

    • Wash with water (

      
      ) to remove inorganic salts and DMF traces.
      
    • Recrystallize from Ethanol or Ethanol/DMF mixture.

    • Expected Yield:

      
      
      

Mechanistic Insight

The transformation involves the attack of the Vilsmeier reagent on the


-methyl group of the hydrazone (acting as an enamine equivalent), followed by a second formylation and intramolecular cyclization.

Mechanism VR Vilsmeier Reagent (Chloroiminium Ion) Inter1 Intermediate A: Double Formylation VR->Inter1 + Hydrazone Hydrazone Hydrazone (Enamine Tautomer) Hydrazone->Inter1 Cyclization Cyclization & Elimination of Me2NH Inter1->Cyclization - HCl Product Product: Pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis (H2O)

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack pyrazole synthesis.

Data Presentation & Characterization

Table 1: Physicochemical Properties and Spectral Data

ParameterSpecificationNotes
Appearance Light yellow to buff solidDarkening indicates oxidation or impurities.
Melting Point

Literature values vary slightly by solvent.
IR (

)

Strong

stretch (Aldehyde).

NMR (

)

(s, 1H)
Aldehyde proton (

).

NMR (

)

(s, 1H)
Pyrazole C5-H proton.

NMR (

)

(d, 2H)
Nitrophenyl aromatic protons (deshielded).

Troubleshooting & Optimization (Expertise)

  • Issue: Tarry/Black Product.

    • Cause: Reaction temperature too high (

      
      ) or addition of 
      
      
      
      was too fast, causing thermal decomposition.
    • Solution: Maintain strict temperature control (

      
      ) during addition. Do not exceed 
      
      
      
      during heating.
  • Issue: Low Yield.

    • Cause: Moisture in DMF or glassware. The Vilsmeier reagent decomposes in water.

    • Solution: Use anhydrous DMF and a drying tube. Ensure the hydrazone is dry before use.

  • Issue: Difficulty in Filtration (Sticky Solid).

    • Cause: Incomplete hydrolysis or acidic pH.

    • Solution: Ensure pH is adjusted to

      
      . If sticky, extract with Dichloromethane (DCM), dry over 
      
      
      
      , and evaporate.

Safety Considerations

  • Phosphoryl Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Highly toxic and corrosive. Reacts violently with water to release 
    
    
    
    gas. Handle only in a fume hood.
  • (4-Nitrophenyl)hydrazine: Toxic if swallowed or in contact with skin. Potential mutagen. Wear double nitrile gloves.

  • Waste Disposal: Quenched reaction mixtures contain phosphate salts and DMF. Dispose of in halogenated organic waste streams.

References

  • Mohammad Asif. "A Mini Review: Biological Significances of Nitrogen Hetero Atom Containing Compounds (Pyrazoles)." International Journal of Bioorganic Chemistry, 2016. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[4][10] Organic Chemistry Portal. Link

  • Shetty, A.K., et al. "Synthesis and Pharmacological Activities of Some New Pyrazole Derivatives." Asian Journal of Chemistry, 2011. Link

  • Organic Syntheses. "Vilsmeier-Haack Formylation." Organic Syntheses, Coll.[9][11] Vol. 4, p. 831. Link

Sources

Method

Application Note: Catalytic Methods for Reacting Pyrazole Aldehydes with Aminophenols

Executive Summary The reaction between pyrazole aldehydes and aminophenols is a pivotal transformation in medicinal chemistry, yielding two distinct classes of pharmacophores depending on the catalytic environment: Schif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction between pyrazole aldehydes and aminophenols is a pivotal transformation in medicinal chemistry, yielding two distinct classes of pharmacophores depending on the catalytic environment: Schiff bases (imines) and fused benzoxazoles . Both scaffolds possess significant biological profiles, including kinase inhibition and anti-inflammatory activity.

This guide provides a comprehensive technical workflow for controlling this reaction. We detail three distinct protocols:

  • Method A: Brønsted acid-catalyzed condensation to isolate the Schiff base.

  • Method B: Lewis acid-catalyzed oxidative cyclization to yield the pyrazolyl-benzoxazole.

  • Method C: Green, microwave-assisted synthesis for rapid library generation.

Reaction Mechanism & Chemoselectivity

Understanding the equilibrium between the open-chain imine and the cyclic benzoxazoline is critical for process control.

Mechanistic Pathway

The reaction proceeds through an initial nucleophilic attack by the amino group of the aminophenol (1) onto the carbonyl carbon of the pyrazole aldehyde (2).

  • Path A (Kinetic Control): Elimination of water yields the Schiff Base (3) . This is favored in anhydrous, neutral-to-acidic conditions.

  • Path B (Thermodynamic/Oxidative Control): Intramolecular attack by the phenolic hydroxyl group forms the Benzoxazoline (4) intermediate. Subsequent oxidation (dehydrogenation) drives the system to the aromatic Benzoxazole (5) .

Pathway Visualization

ReactionMechanism Substrates Pyrazole Aldehyde + 2-Aminophenol Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack SchiffBase Schiff Base (Imine) (Target of Method A) Hemiaminal->SchiffBase -H₂O (Acid Cat.) Benzoxazoline Benzoxazoline (Cyclic Intermediate) SchiffBase->Benzoxazoline Equilibrium (Tautomerism) Benzoxazole Benzoxazole (Target of Method B) Benzoxazoline->Benzoxazole Oxidation (-2H) (Lewis Acid/O₂)

Figure 1: Divergent reaction pathways controlled by catalyst and oxidation state.

Experimental Protocols

Method A: Acid-Catalyzed Schiff Base Formation

Objective: Selective synthesis of the imine linkage without cyclization. Catalyst: Glacial Acetic Acid (AcOH).

Materials
  • 1-Phenyl-3-substituted-pyrazole-4-carbaldehyde (1.0 equiv)

  • 2-Aminophenol (1.0 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol)[1]

Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of pyrazole aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of 2-aminophenol. The solution may darken slightly.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield the Schiff base as colored crystals (typically yellow/orange).

Validation:

  • IR: Look for sharp

    
     stretch at 1605–1625 
    
    
    
    . Absence of broad
    
    
    stretch from aldehyde.
  • 
     NMR:  Singlet azomethine proton (
    
    
    
    ) typically appears at
    
    
    8.5–9.0 ppm.
Method B: Zn(OAc)₂ Catalyzed Oxidative Cyclization to Benzoxazoles

Objective: One-pot synthesis of the fused pyrazolyl-benzoxazole. Catalyst: Zinc Acetate Dihydrate (


).
Mechanism:  The 

Lewis acid activates the carbonyl and stabilizes the cyclic transition state, while facilitating aerobic oxidation.
Materials
  • Pyrazole aldehyde (1.0 equiv)

  • 2-Aminophenol (1.1 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Solvent: Methanol or Ethanol[1]

  • Atmosphere: Open air (balloon of

    
     optional for speed)
    
Protocol
  • Setup: Charge a reaction vessel with pyrazole aldehyde (1 mmol) and 2-aminophenol (1.1 mmol) in Methanol (5 mL).

  • Catalyst Loading: Add

    
     (0.1 mmol, 22 mg).
    
  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C.

    • Note: Reaction times are significantly shorter than Method A (typically 45–90 mins).

  • Oxidation: Ensure the flask is not sealed air-tight; a drying tube is sufficient. The presence of oxygen is required for the final aromatization step.

  • Workup: Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate (15 mL), wash with water (2 x 10 mL) to remove Zinc salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).
    

Validation:

  • 
     NMR:  Disappearance of the azomethine proton (
    
    
    
    8.5 ppm). Appearance of aromatic benzoxazole signatures.
  • MS: Molecular ion

    
     corresponds to 
    
    
    
    .
Method C: Green Microwave-Assisted Synthesis

Objective: High-throughput, solvent-minimized synthesis. Catalyst: None (Thermal/MW activation) or trace AcOH.

Protocol
  • Mix: Grind pyrazole aldehyde (1 mmol) and 2-aminophenol (1 mmol) in a mortar until a homogeneous powder forms.

  • Wetting: Transfer to a microwave vial. Add 2-3 drops of Ethanol or Polyethylene Glycol (PEG-400) as an energy transfer medium.

  • Irradiation: Irradiate at 300W (or 100-110°C controlled temp) for 2–5 minutes.

    • Safety: Use a capped vessel designed for high pressure.

  • Isolation: Cool the vial. Add 5 mL cold ethanol, sonicate to dislodge solid, and filter.

Performance Comparison

FeatureMethod A (AcOH/Reflux)Method B (Zn(OAc)₂/Oxidative)Method C (Microwave)
Primary Product Schiff Base (Imine)Benzoxazole (Fused Ring)Schiff Base (mostly)
Reaction Time 3–6 Hours1–2 Hours2–10 Minutes
Yield (Typical) 75–85%85–92%88–95%
Atom Economy High (

waste)
Moderate (Oxidative step)Very High
Scalability HighModerateLow (Batch limited)

Troubleshooting & Optimization

Workflow Diagram

Optimization Problem Low Yield or Impure Product CheckTLC Check TLC Analysis Problem->CheckTLC Unreacted Starting Material Remains CheckTLC->Unreacted Aldehyde Visible MultipleSpots Multiple Spots (Hydrolysis) CheckTLC->MultipleSpots Imine Unstable Sol1 Increase Catalyst Load (to 20 mol%) Or Switch to Method C (MW) Unreacted->Sol1 Sol2 Ensure Anhydrous Conditions Use Molecular Sieves MultipleSpots->Sol2

Figure 2: Troubleshooting decision tree for catalytic optimization.

Critical Controls
  • Water Management: The formation of the Schiff base is reversible. In Method A, if yields are low, add 3Å molecular sieves or use a Dean-Stark trap to remove water.

  • Steric Hindrance: If the pyrazole aldehyde has bulky groups at the 5-position (adjacent to the aldehyde), reaction times for Method A must be doubled. Method C (Microwave) is recommended for sterically hindered substrates.

  • Oxidation State (Method B): If the benzoxazoline intermediate persists (observed by NMR), bubble air through the solution or add a co-oxidant like MnO₂ (1.0 equiv) to force aromatization to the benzoxazole.

References

  • Schiff Base Synthesis: Sharma, A., et al. "Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol."[2] Semantic Scholar.

  • Benzoxazole Catalysis: Maddila, S., et al. "Zn(OAc)2 catalyzed synthesis of benzoxazoles from 2-aminophenol and aldehydes."[3] World Journal of Pharmaceutical Research.[3]

  • Green Chemistry: "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen, 2023.[4]

  • Microwave Methods: "General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases." Journal of Molecular Structure.

  • Review of Methodologies: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review."[5] RSC Advances, 2023.[5]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Nitrophenyl Pyrazole Derivatives

Introduction & Scope Nitrophenyl pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimicrobial, anti-inflammatory, and antitumor proper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Nitrophenyl pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimicrobial, anti-inflammatory, and antitumor properties 1[1]. Furthermore, the ortho-nitrophenyl substitution serves as a critical synthetic handle for downstream transformations, notably the reductive cyclization to complex fused heterocycles like 1H-pyrazolo[3,4-b]quinoxalines 2[2].

Conventional synthesis of these derivatives via cyclocondensation often suffers from prolonged reaction times (24–48 hours), poor regioselectivity, and low yields due to thermal degradation 3[3]. Microwave-assisted organic synthesis (MAOS) circumvents these limitations by providing direct, volumetric heating, drastically reducing reaction times to minutes while improving thermodynamic control, yield, and purity 1[1].

Mechanistic Insights: The Causality of Microwave Acceleration

Why does microwave irradiation fundamentally outperform conventional convective heating in pyrazole synthesis?

  • Dipole Polarization & Ionic Conduction : Microwave dielectric heating relies on the ability of polar molecules (e.g., hydrazines, dicarbonyls, and solvents like ethanol) to absorb microwave energy and convert it into heat. This volumetric heating mechanism eliminates the thermal wall-effects and temperature gradients inherent to conventional oil baths, ensuring uniform energy distribution.

  • Regioselectivity and the Nitrophenyl Effect : The strongly electron-withdrawing nature of the nitro group alters the electrophilicity of the dicarbonyl intermediates. Under microwave conditions, the rapid crossing of the activation energy barrier kinetically favors the formation of the thermodynamically stable 1,3-diphenyl-1H-pyrazole core without the prolonged thermal exposure that typically leads to undesired side reactions or retro-Michael additions 4[4].

MW_vs_Conv Start Reaction Mixture (Dicarbonyl + Hydrazine) Conv Conventional Heating (Conduction/Convection) Start->Conv MW Microwave Irradiation (Dipole Rotation) Start->MW Grad Thermal Gradient (Wall to Core) Conv->Grad Vol Volumetric Heating (Uniform Core) MW->Vol Slow Extended Time (24h) Moderate Yield (50%) Grad->Slow Fast Rapid Time (25 min) High Yield (85%+) Vol->Fast

Fig 1: Thermodynamic and kinetic divergence between conventional and microwave heating.

Experimental Protocols

The following protocols establish a self-validating system for the synthesis of 5-(o-nitrophenyl)-1,3-diphenylpyrazole and its subsequent reductive cyclization.

Protocol 1: Microwave-Assisted Cyclocondensation

Objective : Synthesize 5-(o-nitrophenyl)-1,3-diphenylpyrazole via the condensation of 1-(2-nitrophenyl)-3-phenylpropane-1,3-dione and phenylhydrazine.

Materials :

  • 1-(2-nitrophenyl)-3-phenylpropane-1,3-dione (1.0 mmol)

  • Phenylhydrazine (1.1 mmol)

  • Glacial acetic acid (0.5 mL, catalyst)

  • Ethanol (5.0 mL, microwave-absorbing solvent)

Step-by-Step Methodology :

  • Preparation : In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the dicarbonyl compound and phenylhydrazine.

  • Solvent Addition : Add 5.0 mL of absolute ethanol followed by 0.5 mL of glacial acetic acid. The high loss tangent of ethanol ensures efficient microwave coupling.

  • Irradiation : Seal the vial with a Teflon-lined crimp cap. Place in a dedicated microwave synthesizer. Irradiate at 100 W, maintaining a temperature of 120 °C for 15 minutes.

  • Workup : Allow the vessel to cool to room temperature via active compressed air cooling. Pour the mixture into 20 mL of ice-cold distilled water to precipitate the product.

  • Isolation : Filter the resulting precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted phenylhydrazine.

  • Self-Validation :

    • TLC: Check against starting materials using Hexane:Ethyl Acetate (7:3). The product should appear as a distinct, UV-active spot (Rf ~0.6).

    • 1H NMR (400 MHz, CDCl3): Confirm the formation of the pyrazole core by identifying the characteristic C4-H singlet at δ 6.80–7.00 ppm 4[4].

Protocol 2: Microwave-Assisted Reductive Cyclization

Objective : Convert the synthesized 5-(o-nitrophenyl)pyrazole into the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline scaffold using a Cadogan-type reaction 2[2].

Materials :

  • 5-(o-nitrophenyl)-1,3-diphenylpyrazole (1.0 mmol)

  • Triphenylphosphine (PPh3) (2.5 mmol, acts as the reducing agent and oxygen acceptor)

  • o-Dichlorobenzene (3.0 mL, high-boiling solvent)

Step-by-Step Methodology :

  • Preparation : Combine the nitrophenyl pyrazole and PPh3 in a microwave reactor vessel.

  • Irradiation : Seal the vessel and subject the mixture to microwave irradiation at 200 °C for 25 minutes 3[3]. Causality: The high temperature is strictly required to drive the deoxygenation of the nitro group to a highly reactive nitrene intermediate, which subsequently inserts into the adjacent aromatic ring to form the quinoxaline system.

  • Purification : Cool the mixture. Directly load the crude mixture onto a silica gel column. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (8:2) to separate the product from the triphenylphosphine oxide byproduct.

  • Self-Validation :

    • IR Spectroscopy: Confirm the complete disappearance of the strong asymmetric and symmetric NO2 stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹.

    • Yield Assessment: The expected yield is ~30–45%, which is a massive improvement over the <15% yield typically observed after 48 hours of conventional reflux 3[3].

Synthesis_Workflow N1 1,3-Dicarbonyl + Phenylhydrazine N2 MW: 120°C, 15 min (EtOH / AcOH) N1->N2 N3 5-(o-nitrophenyl) pyrazole N2->N3 N4 MW: 200°C, 25 min + PPh3 (Reductant) N3->N4 N5 1H-Pyrazolo[3,4-b] quinoxaline N4->N5

Fig 2: Two-step microwave-assisted synthetic workflow for pyrazolo-quinoxaline scaffolds.

Quantitative Data Presentation

The integration of microwave technology significantly optimizes the synthetic parameters. Table 1 summarizes the comparative metrics between conventional heating and microwave-assisted synthesis specifically for the reductive cyclization step 3[3].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 24 – 48 hours25 minutes~115x Faster
Temperature 160 °C (Reflux)200 °C (Sealed Vessel)Higher Energy State
Average Yield 10 – 15%30 – 45%~3x Increase
Byproduct Formation High (Thermal degradation)Low (Controlled heating)Superior Purity
Energy Consumption High (Continuous heating)Low (Pulsed irradiation)Greener Profile

Table 1: Comparative analysis of reductive cyclization methodologies.

Troubleshooting & Optimization

  • Incomplete Cyclocondensation : If TLC indicates unreacted dicarbonyl after Protocol 1, ensure the microwave synthesizer is calibrated. Polar solvents like ethanol can sometimes over-pressurize; ensure the vial volume does not exceed 50% capacity to maintain optimal vapor pressure.

  • Low Yield in Reductive Cyclization : The Cadogan-type cyclization is highly sensitive to moisture. Ensure o-dichlorobenzene is strictly anhydrous and PPh3 is freshly recrystallized or stored under an inert atmosphere.

References

  • A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives Source: Journal of Biological and Chemical Chronicles URL: [Link]

  • Synthesis of 1H‐Pyrazolo[3,4‐b]quinoxaline Derivatives by Modification of the Regiospecific Reaction – the Influence of the Microwave Field Source: ResearchGate (Katarzyna Wojtasik et al.) URL: [Link]

  • Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies Source: ACS Omega URL: [Link]

Sources

Method

Protocol for the Synthesis of Pyrazole-4-Carbaldehyde Thiosemicarbazones: A Detailed Guide to a Versatile Scaffold

An Application Note for Researchers and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established stra...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for developing novel therapeutic agents. Pyrazole and thiosemicarbazone moieties are classic examples of "privileged structures" that exhibit a vast spectrum of biological activities. The pyrazole nucleus is a core component in drugs like the anti-inflammatory celecoxib, while thiosemicarbazones are recognized for their coordination chemistry and potent antimicrobial, antiviral, and anticancer properties.[1][2][3] The combination of these two scaffolds into pyrazole-4-carbaldehyde thiosemicarbazones results in a class of compounds with significant potential for drug discovery.[4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of pyrazole-4-carbaldehyde thiosemicarbazones. The guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedure, but also the underlying chemical principles and validation techniques essential for successful synthesis and characterization.

Reaction Principle and Mechanism

The synthesis is achieved through a condensation reaction between a pyrazole-4-carbaldehyde derivative and thiosemicarbazide.[6] This reaction is a classic example of imine formation, proceeding via nucleophilic addition followed by dehydration.

Mechanism Insight:

  • Nucleophilic Attack: The terminal primary amine group (-NH2) of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.

  • Catalysis: The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[1][4]

  • Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.

  • Dehydration: This intermediate is unstable and readily eliminates a molecule of water under reflux conditions to form the stable C=N (azomethine or imine) double bond of the final thiosemicarbazone product.

Reaction Scheme

reactant1 Pyrazole-4-carbaldehyde conditions Ethanol Glacial Acetic Acid (cat.) Reflux reactant1->conditions reactant2 Thiosemicarbazide reactant2->conditions plus + product Pyrazole-4-carbaldehyde Thiosemicarbazone water H₂O plus2 + conditions->product conditions->water

Caption: General reaction scheme for the synthesis.

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
3-Methyl-1-phenylpyrazole-4-carbaldehyde≥97% PuritySigma-AldrichThe pyrazole substrate can be varied based on the desired final compound.
Thiosemicarbazide≥99% PurityAcros OrganicsHandle with care; toxic.
Ethanol (EtOH)Anhydrous or 95%Fisher ScientificServes as the reaction solvent.
Glacial Acetic Acid (GAA)ACS Reagent GradeVWR ChemicalsUsed as a catalyst.
Round-bottom flask (50 mL or 100 mL)--
Reflux Condenser--
Magnetic Stirrer and Stir Bar--
Heating Mantle or Oil Bath--For controlled heating.
Buchner Funnel and Flask--For vacuum filtration.
Filter Paper--
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254-For reaction monitoring.

Detailed Experimental Protocol

This protocol details the synthesis of 3-methyl-1-phenylpyrazole-4-carbaldehyde thiosemicarbazone as a representative example.[4]

1. Reagent Preparation and Setup:

  • In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenylpyrazole-4-carbaldehyde (1.0 g, 5 mmol) in 20 mL of ethanol. Stir using a magnetic stir bar until the aldehyde is fully dissolved.

  • In a separate beaker, dissolve thiosemicarbazide (0.49 g, 5 mmol) in 20 mL of ethanol. Gentle warming may be required to achieve complete dissolution.

  • Rationale: Using a 1:1 molar ratio of reactants ensures efficient conversion without the need to remove excess starting material later.[4] Ethanol is a common solvent as it effectively dissolves the reactants and the product has lower solubility upon cooling, facilitating isolation.

2. Condensation Reaction:

  • Add the thiosemicarbazide solution to the stirred solution of the pyrazole-4-carbaldehyde in the round-bottom flask.

  • Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette.

  • Rationale: The acid acts as a catalyst to accelerate the rate of the condensation reaction.[1]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Continue refluxing for 2-4 hours.[4]

3. Reaction Monitoring:

  • Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 7:3 hexane:ethyl acetate). Spot the starting aldehyde, the reaction mixture, and a co-spot.

  • The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished.

4. Product Isolation and Purification:

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Rationale: Thiosemicarbazones are often crystalline solids with reduced solubility in cold ethanol, allowing for effective isolation by precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product three times with a small amount of cold ethanol (approx. 5 mL each time) to remove any residual unreacted starting materials or catalyst.[4]

  • Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 40-50°C.

  • A typical yield for this reaction is around 70-80%.[4]

Experimental Workflow

A Dissolve Pyrazole-4-carbaldehyde and Thiosemicarbazide in Ethanol B Add Catalytic Acetic Acid A->B C Reflux for 2-4 Hours B->C D Monitor by TLC C->D E Cool to Room Temperature, then in Ice Bath D->E Upon Completion F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry Product G->H I Characterize Pure Product H->I

Caption: Step-by-step experimental workflow diagram.

Characterization and Data Validation

To confirm the successful synthesis of the target compound, a combination of spectroscopic and physical methods should be employed.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the azomethine proton (-CH=N) typically in the range of 7.5-8.5 ppm. Other expected signals include those for the aromatic and pyrazole ring protons, as well as the N-H protons of the thiosemicarbazone moiety.[4]

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals to identify are the azomethine carbon (-CH=N) around 135-145 ppm and the thiocarbonyl carbon (C=S) which is typically found downfield around 175-185 ppm.[4][7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from the starting material and the appearance of a C=N (imine) stretching vibration (around 1580-1650 cm⁻¹).[8] The N-H and C=S stretches should also be visible.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound through the molecular ion peak ([M]+ or [M+H]+).[1][4]

  • Melting Point: A sharp melting point range indicates a high degree of purity for the crystalline product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; insufficient reflux time.Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is adequate.
Impure starting materials.Check the purity of the aldehyde and thiosemicarbazide. Purify if necessary.
Oily Product/No Precipitate Product is highly soluble in ethanol.Try to remove the solvent under reduced pressure and attempt to recrystallize from a different solvent system.
Impure Product Inadequate washing.Wash the filtered solid more thoroughly with cold solvent. Recrystallization may be necessary.

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiosemicarbazide is toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Glacial acetic acid is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of pyrazole-4-carbaldehyde thiosemicarbazones. The straightforward condensation reaction, coupled with a simple workup procedure, makes this class of compounds highly accessible. The resulting scaffolds are of significant interest to the drug development community, serving as a versatile platform for the creation of new therapeutic agents with a wide range of biological activities.[7][9][10] Proper characterization is paramount to ensure the structural integrity and purity of the final compounds for subsequent biological evaluation.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). National Center for Biotechnology Information. [Link]

  • Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor - IRIS UniPA. (2005, February 1). Università degli Studi di Palermo Institutional Research Information System. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity oF The Ligand 3-Methylpyrazole- 4-Carboxaldehyde Thiosemicarbazone and Its Pd(II) Complex. (2013, December 3). Taylor & Francis Online. [Link]

  • Synthesis of Some Bigienelli Compounds from Thiosemicarbazide use ZnCl2 as Catalyst under Solvent Free Condition. CORE. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC. [Link]

  • Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Science.gov. [Link]

  • Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020, October 28). MDPI. [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. International Journal of Scientific & Engineering Research. [Link]

  • Thiosemicarbazides: Synthesis and reactions. (2020, May 14). ResearchGate. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2025, October 15). ResearchGate. [Link]

  • Reaction of pyrazole carbaldehyde and thiosemicarbazide to produce... ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020, October 28). ProQuest. [Link]

  • Semicarbazone, thiosemicarbazone tailed isoxazoline-pyrazole: synthesis, DFT, biological and computational assessment. (2024, September 18). Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025, May 27). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formylation of 1-(4-nitrophenyl)-1H-pyrazole

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Vilsmeier-Haack Reaction on Deactivated Heterocycles Introduction: The Electronic Tug-of-War Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Vilsmeier-Haack Reaction on Deactivated Heterocycles

Introduction: The Electronic Tug-of-War

Welcome to the Technical Support Center. You are likely here because your standard Vilsmeier-Haack protocol (0°C to RT) failed to yield the desired 4-carbaldehyde product, returning mostly unreacted starting material.

The Root Cause: This is not a procedural error; it is an electronic limitation. The 1-(4-nitrophenyl) group acts as a powerful electron-withdrawing group (EWG). Through induction and resonance, it severely depletes the electron density of the pyrazole ring.

  • Standard Pyrazoles: Electron-rich at C4; react readily with the Vilsmeier electrophile.

  • Your Substrate: The nitro group deactivates the ring, raising the activation energy required for the electrophilic aromatic substitution (EAS).

To overcome this, we must shift from "Standard Protocols" to "Forcing Conditions."

Module 1: Optimized Experimental Protocol

Objective: Synthesize 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.

Reagents & Stoichiometry Table
ComponentRoleEquiv. (Standard)Equiv. (Optimized) Notes
Substrate Reactant1.01.0 1-(4-nitrophenyl)-1H-pyrazole
POCl₃ Electrophile Source1.2 - 2.05.0 - 10.0 Freshly distilled recommended.
DMF Solvent/Reagent3.0 - 5.010.0+ (Solvent) Anhydrous (<0.05% water).
Temperature Catalyst0°C → RT90°C - 120°C CRITICAL FACTOR
Step-by-Step Workflow
  • Reagent Generation (The "Cold" Phase):

    • In a flame-dried round-bottom flask under Argon/Nitrogen, charge anhydrous DMF.

    • Cool to 0°C (ice bath).

    • Add POCl₃ dropwise.[1] Note: Even though we need heat later, the Vilsmeier salt formation is exothermic. Control this step to prevent reagent decomposition.

    • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier Reagent).

  • Substrate Addition:

    • Dissolve your pyrazole in a minimum volume of anhydrous DMF.[1]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • The "Forcing" Phase (Reaction):

    • Remove the ice bath.

    • Equip with a reflux condenser.

    • Gradually heat the oil bath to 90°C . Monitor via TLC/LCMS after 2 hours.

    • Troubleshooting: If conversion is <10% after 2 hours, increase temperature to 110-120°C . The nitro-deactivated ring requires significant thermal energy to overcome the activation barrier [1].

  • Quench & Hydrolysis (The Danger Zone):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

    • Neutralization: Adjust pH to ~7-8 using saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃).

    • Hydrolysis: Stir the aqueous mixture for 1-2 hours. The intermediate iminium salt must be hydrolyzed to release the aldehyde.

  • Isolation:

    • The product typically precipitates as a solid. Filter and wash with water.

    • If oiling occurs, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Module 2: Visualizing the Process

Workflow Diagram

The following diagram illustrates the critical path, highlighting the temperature shift required for your specific substrate.

VilsmeierOptimization Start Start: Dry DMF SaltForm Add POCl3 (0°C) Form Chloroiminium Salt Start->SaltForm Exothermic AddSub Add Nitrophenyl-Pyrazole SaltForm->AddSub Heat HEAT to 90-120°C (Overcome Deactivation) AddSub->Heat Required for EWG Quench Ice Quench & NaOAc Hydrolysis Heat->Quench Monitor TLC Product Product: 4-Carbaldehyde Quench->Product Precipitation

Caption: Optimized workflow emphasizing the high-temperature requirement for deactivated pyrazoles.

Module 3: Troubleshooting & FAQs

Q1: The reaction turned black/tarry. What happened?

Diagnosis: Thermal decomposition. Fix: While heat is necessary, 120°C is the upper limit.

  • Reduce temperature to 90°C.

  • Ensure your DMF is anhydrous.[1] Water at high temperatures hydrolyzes POCl₃ to phosphoric acid, which degrades the organic substrate.

  • Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket. Oxygen at high temperatures promotes tar formation.

Q2: I see a new spot on TLC, but after workup, I only recover starting material.

Diagnosis: Incomplete Hydrolysis. Explanation: The Vilsmeier intermediate (an iminium salt) is stable. If you quench and extract immediately without allowing time for hydrolysis, the salt remains in the aqueous layer or reverts during workup. Fix: After quenching into ice/base, stir the aqueous mixture for at least 2 hours (or warm slightly to 40°C) to ensure the C=N bond hydrolyzes to the C=O aldehyde.

Q3: Can I use n-BuLi to lithiate position 4 and then quench with DMF?

Verdict: NO. Reasoning: The nitro group is incompatible with organolithiums. n-BuLi will attack the nitro group (via redox or nucleophilic attack) leading to complex mixtures of azo/hydrazo compounds or polymerization, rather than the desired C4 lithiation.

Q4: Why is regioselectivity not an issue here?

Explanation:

  • C4 Position: This is the nucleophilic center of the pyrazole ring.

  • C3/C5 Positions: These are adjacent to the nitrogen atoms and are electron-deficient. Even with the deactivating nitro group, C4 remains the only viable site for Electrophilic Aromatic Substitution (EAS). You will not see C3/C5 formylation [2].

Module 4: "Plan B" - The Cyclization Route

If the direct formylation remains low-yielding (<30%) despite optimization, the "Plan B" approach is to build the ring with the aldehyde already in place (or a precursor).

Method: React 1-(4-nitrophenyl)hydrazine with 2-(ethoxymethylene)malonaldehyde (or a similar 1,3-dicarbonyl equivalent).

  • Advantage:[2][3][4][5] Avoids EAS on a deactivated ring entirely.

  • Mechanism:[4][6][7][8][9] Cyclocondensation.[3] The ring closes with the functional groups already positioned.

References

  • Popov, A. V., et al. (2019).[10] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part vi, 1-14.[10]

    • Validates the requirement of 120°C and excess reagents for nitrophenyl-substituted pyrazoles.
  • BenchChem.[1] (n.d.). "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole."

    • Provides foundational safety and workup protocols for pyrazole formyl
  • Mohamad F. Ali, et al. (2024).[11][12] "Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction." Journal of Modern Chemistry & Chemical Technology.

    • Supports the mechanistic pathway and Schiff base derivatiz

Sources

Optimization

Removing unreacted POCl3 from pyrazole aldehyde synthesis

Technical Support Center: POCl Removal & Vilsmeier-Haack Workup Topic: Safe Quenching and Removal of Unreacted POCl in Pyrazole Aldehyde Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: POCl Removal & Vilsmeier-Haack Workup

Topic: Safe Quenching and Removal of Unreacted POCl


 in Pyrazole Aldehyde Synthesis
Audience:  Researchers, Process Chemists, and Drug Development Scientists
Date:  October 26, 2023

Introduction: The "Vilsmeier Trap"

You are likely here because your Vilsmeier-Haack formylation on a pyrazole substrate has resulted in a difficult workup. The core challenge is not just the chemistry, but the thermodynamics.

In pyrazole synthesis, Phosphorus Oxychloride (POCl


)  serves two roles: it activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium salt), and it acts as a solvent/dehydrating agent. Consequently, a significant excess typically remains at the end of the reaction.

The Hazard: POCl


 hydrolysis is deceptively complex.
  • Kinetic Delay: At

    
    , POCl
    
    
    
    and water are immiscible. You may add water with no immediate effect.
  • The "Volcano": As the mixture warms or agitation increases, hydrolysis triggers suddenly. This reaction is highly exothermic (

    
    ), generating phosphoric acid (
    
    
    
    ) and HCl gas. This rapid release of heat and gas can eject the reactor contents.

This guide provides the Inverse Quench Protocol , the industry standard for safely navigating this hazard while preserving the acid-sensitive pyrazole aldehyde.

Module 1: The Mechanism & Critical Pathway

To troubleshoot, you must visualize the species present in your flask before you add water. You are not just quenching POCl


; you are hydrolyzing the Iminium Intermediate .
Reaction & Quench Pathway[1][2][3][4][5]

VilsmeierPath Start Pyrazole Substrate + POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Start->Vilsmeier Activation Intermediate Pyrazole-Iminium Salt (Stable) Vilsmeier->Intermediate Electrophilic Attack Quench Hydrolysis (Inverse Quench) Intermediate->Quench Workup Excess Unreacted POCl3 (The Hazard) Excess->Quench Destruction Aldehyde Target Pyrazole Aldehyde Quench->Aldehyde pH Adjustment & Warming Byproducts H3PO4 + HCl (Acidic Waste) Quench->Byproducts

Figure 1: The dual-pathway of the workup. Both the excess reagent and the product intermediate must be hydrolyzed simultaneously but at controlled rates.

Module 2: The "Inverse Quench" Protocol

Standard Directive: Never add water to the reaction mixture. Always add the reaction mixture to the quench solution.

Why Sodium Acetate (NaOAc)?

While NaOH is a common base, it is too harsh for many pyrazole aldehydes, leading to Cannizzaro disproportionation or ring degradation. Sodium Acetate buffers the solution to pH 4–5, neutralizing the HCl generated by POCl


 hydrolysis without creating a strongly alkaline environment that destroys the product.
Step-by-Step Protocol
StepActionTechnical Rationale
1 Prepare Buffer Dissolve NaOAc

3H

O (3.0–4.0 equiv relative to POCl

) in water. Cool to

.
2 Dilute Reaction Dilute the crude reaction mixture (containing Pyrazole/POCl

/DMF) with 2–3 volumes of DCM or Chloroform.
3 Inverse Addition Transfer the reaction mixture slowly into the stirred NaOAc solution.
4 Temp Control Maintain internal temperature

. Stop addition if temp spikes.
5 The "Aging" Once addition is complete, remove ice bath. Warm to RT and stir for 1–2 hours.
6 Phase Cut Separate organic layer.[1] The aqueous layer contains solubilized phosphate salts.

Critical Checkpoint: The "Aging" step (Step 5) is mandatory. The iminium intermediate requires time and mild heat to hydrolyze into the aldehyde. If you skip this, you will isolate the water-soluble iminium salt and lose your yield to the aqueous waste.

Module 3: Troubleshooting Common Failures

Q1: The reaction "erupted" or foamed over during workup.
  • Cause: You likely performed a "Direct Quench" (adding water to the flask) or added the mixture too fast.

  • Correction: Switch to Inverse Quench . If using NaHCO

    
    , the foaming is CO
    
    
    
    . Switch to Sodium Acetate (non-gassing buffer) to eliminate foam-overs while maintaining pH control.
Q2: I have low yield, and the NMR shows no aldehyde peak.
  • Cause: Incomplete hydrolysis. The Vilsmeier intermediate (iminium salt) is stable in acid.

  • Correction: After the initial quench of POCl

    
     is complete and the exotherm subsides, you must  heat the biphasic mixture (reflux gently if necessary) or adjust pH to ~7–8 to force the iminium 
    
    
    
    aldehyde conversion.
  • Diagnostic: Check the aqueous layer by LCMS. If the product mass is found there, it is still the protonated iminium salt.

Q3: The product is contaminated with "gunk" or phosphorus residues.
  • Cause: Formation of pyrophosphates or organic phosphate esters (P-O-C bonds) due to insufficient water during quench.

  • Correction: See Module 4 below.

Module 4: Purification & Phosphorus Removal

Removing residual phosphorus species is critical for downstream biological assays.

Decision Tree: Purification Strategy

PurificationTree Start Crude Organic Layer Check Is Product Acid Stable? Start->Check Stable Yes (Stable) Check->Stable Unstable No (Labile) Check->Unstable Wash1 Wash 1: 10% LiCl (aq) Removes DMF Stable->Wash1 Unstable->Wash1 Wash2 Wash 2: Sat. NaHCO3 Removes H3PO4 Wash1->Wash2 Col Flash Column (DCM/MeOH) Wash1->Col Cryst Recrystallization (EtOH/Water) Wash2->Cryst

Figure 2: Selection of purification route based on substrate stability.

Advanced De-Phosphorylation Techniques

If standard washes fail, use these targeted methods:

  • The Lithium Chloride Wash:

    • DMF often drags phosphorus impurities into the organic layer.

    • Protocol: Wash the organic layer 3x with 5% aqueous LiCl . This dramatically increases the partition coefficient of DMF/Phosphates into the aqueous phase.

  • The "Dry" Filtration (For trace removal):

    • If the product is non-polar, suspend the crude solid in Et

      
      O or Toluene.
      
    • Phosphoric acid derivatives are often insoluble in these solvents.

    • Filter through a pad of Celite topped with a thin layer of Silica .

  • Complexation (The "Nuclear Option"):

    • For persistent metal/phosphorus complexes, wash the organic phase with a 10% solution of Potassium Fluoride (KF) . Fluoride has a high affinity for phosphorus and will strip it into the aqueous layer.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[3][4][5][1][2][6] Comprehensive Organic Synthesis, 2, 777-794.

  • Li, X., et al. (2012).[7] Prevention of Exothermic Runaway: Safe Quenching of the Vilsmeier Reagent. Organic Process Research & Development, 16(11), 1727–1731.

  • BenchChem Technical Support. (2025). Handling and Quenching of Unreacted Vilsmeier Reagent.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Applications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Schiff Base Formation with Sterically Hindered Amines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of Schiff bases, with a particular focus on challenges arising from sterically hindered amines. Our goal is to equip you with the expertise and practical insights needed to overcome common experimental hurdles and achieve successful imine formation.

Introduction: The Challenge of Steric Hindrance in Imine Synthesis

Schiff base formation, the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), is a cornerstone of organic synthesis.[1][2] The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by dehydration to yield the imine.[1][3] While this reaction is generally robust, the presence of bulky substituents on either the amine or the carbonyl partner introduces significant steric hindrance.[1][4] This steric congestion can impede the initial nucleophilic attack and the subsequent conformational arrangements required for water elimination, leading to slow reaction rates or low yields.[1][5][6] This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the formation of Schiff bases with sterically hindered amines.

Question 1: My reaction is very slow or shows no product formation, even after extended reaction times. What should I do?

Probable Cause: Steric hindrance is likely preventing the amine and carbonyl from approaching each other effectively, thus inhibiting the initial nucleophilic attack. The equilibrium of the reaction may also not favor product formation under your current conditions.[1][7]

Solutions:

  • Increase Thermal Energy: Refluxing the reaction at a higher temperature provides the necessary activation energy to overcome the steric barrier. The choice of a higher-boiling solvent can facilitate this. Solvents like toluene or xylene are often effective.

  • Employ Acid Catalysis: The dehydration of the carbinolamine intermediate is the rate-determining step and is acid-catalyzed.[8][9]

    • Protic Acids: A catalytic amount of a protic acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TsOH), can significantly accelerate the reaction.[10][11] Typically, a few drops of glacial acetic acid are sufficient.[10]

    • Lewis Acids: For particularly challenging substrates, a Lewis acid catalyst like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or aluminum complexes can be highly effective in activating the carbonyl group towards nucleophilic attack.[5][12]

  • Optimize Reactant Concentrations: Increasing the concentration of one of the reactants can help shift the equilibrium towards the product side, according to Le Chatelier's principle.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[13][14][15] This method is particularly useful for sluggish reactions.[13]

Experimental Protocol: General Procedure for Acid-Catalyzed Schiff Base Formation with a Sterically Hindered Amine
  • To a round-bottom flask equipped with a reflux condenser, add the sterically hindered amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).

  • Add a suitable solvent (e.g., toluene) to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • If water removal is necessary, use a Dean-Stark apparatus (see Question 2).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Question 2: My reaction has stalled, and I suspect the accumulation of water is inhibiting the reaction. How can I effectively remove water?

Probable Cause: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[1][2][7] The presence of water can hydrolyze the imine product back to the starting materials, preventing the reaction from reaching completion.[3][16]

Solutions:

  • Azeotropic Distillation with a Dean-Stark Trap: This is the most common and effective method for continuous water removal.[7][11][16] By refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene, or hexane), the water is distilled off and collected in the trap, driving the equilibrium towards the product.[7][16]

  • Use of Dehydrating Agents: Adding a drying agent directly to the reaction mixture can sequester the water as it is formed.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are highly effective and generally inert.

    • Anhydrous Salts: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[11]

    • Orthoesters: Tetraethyl orthosilicate (Si(OEt)₄) can be used as a dehydrating agent that produces non-acidic byproducts.[17]

Workflow for Water Removal

Start Reaction Stalled (Suspected Water Inhibition) Method Select Water Removal Method Start->Method DeanStark Azeotropic Distillation (Dean-Stark) Method->DeanStark Continuous Removal DryingAgent In-situ Dehydrating Agent Method->DryingAgent Batchwise Removal Solvent Use azeotropic solvent (e.g., Toluene) DeanStark->Solvent Sieves Add Molecular Sieves (3Å or 4Å) DryingAgent->Sieves Salts Add Anhydrous MgSO4 or Na2SO4 DryingAgent->Salts Proceed Continue Reaction Monitoring Solvent->Proceed Sieves->Proceed Salts->Proceed

Caption: Decision workflow for water removal in Schiff base synthesis.

Question 3: I've successfully formed my Schiff base, but it decomposes during purification or upon standing. How can I improve its stability?

Probable Cause: The imine bond is susceptible to hydrolysis, especially in the presence of moisture and acid.[16] Sterically hindered Schiff bases can sometimes be more prone to decomposition if the steric strain is significant.

Solutions:

  • Anhydrous Workup and Storage: Ensure all solvents used during workup and purification are anhydrous. Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[16]

  • Neutral Purification Conditions: When performing column chromatography, silica gel can be slightly acidic and may promote hydrolysis. Consider using neutral alumina as the stationary phase or deactivating the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.[16]

  • Avoid Protic Solvents: For storage, dissolve the compound in a dry, aprotic solvent if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the formation of my sterically hindered Schiff base?

A1: A combination of spectroscopic methods is ideal for unambiguous characterization:

  • FT-IR Spectroscopy: Look for the appearance of a C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretch from the starting carbonyl and the N-H bands of the primary amine.[12][16]

  • ¹H NMR Spectroscopy: The formation of the imine can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-), which typically resonates in the 8.0-8.8 ppm region.[12]

  • ¹³C NMR Spectroscopy: The imine carbon signal (–CH=N–) appears in the 158-164 ppm range.[12]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Spectroscopic Method Key Observational Evidence for Schiff Base Formation Typical Chemical Shift/Frequency Range
FT-IRAppearance of C=N stretch; Disappearance of C=O and N-H stretches1600-1650 cm⁻¹ (C=N)
¹H NMRAppearance of a singlet for the azomethine proton (-CH=N-)8.0-8.8 ppm
¹³C NMRAppearance of the imine carbon signal158-164 ppm

Q2: Can I use a ketone instead of an aldehyde with a sterically hindered amine?

A2: Yes, but it is significantly more challenging. Ketones are inherently less reactive than aldehydes due to both electronic and steric factors.[10] The reaction with a sterically hindered amine will likely require more forcing conditions, such as higher temperatures, longer reaction times, and the use of a strong Lewis acid catalyst.[10][17] Water removal will be critical for success.

Q3: Are there any "greener" alternatives to traditional solvents like toluene?

A3: Yes, green chemistry approaches are gaining traction. Some alternatives include:

  • Solvent-free reactions: In some cases, the reactants can be heated together, often with microwave assistance, without any solvent.[13][14][18]

  • Water as a solvent: While counterintuitive due to hydrolysis, some Schiff base syntheses have been successfully performed in water, which can offer environmental benefits.[19]

  • Natural Acid Catalysts: Some studies have explored the use of natural acid sources as catalysts under solvent-free or microwave conditions.[14][18]

Q4: How does the basicity of the sterically hindered amine affect the reaction?

A4: The basicity of the amine plays a crucial role. A more basic (more nucleophilic) amine will generally react faster in the initial nucleophilic addition step.[1] However, under acidic catalytic conditions, a highly basic amine will be more readily protonated to its non-nucleophilic ammonium salt. This can lower the concentration of the free amine available to react. Therefore, a careful balance of pH is necessary; a mildly acidic environment (pH 4-5) is often optimal to catalyze dehydration without excessively protonating the amine.[8][16]

Reaction Mechanism Overview

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration (Rate-Limiting) Reactants R-NH2 (Hindered Amine) + R'CHO (Carbonyl) Intermediate1 Carbinolamine Intermediate Reactants->Intermediate1 Reversible Product Schiff Base (Imine) + H2O Intermediate1->Product Acid-Catalyzed, Reversible

Caption: Simplified mechanism of Schiff base formation.

References

  • Sathee NEET. Chemistry Schiff Bases. Available from: [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. 2022. Available from: [Link]

  • ResearchGate. What are the conditions used for schiff base reaction?. 2015. Available from: [Link]

  • Cetin, M. M., et al. Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Synthesis, 2026, 58, 79–88.
  • Cetin, M. M., et al. Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme, 2025.
  • ResearchGate. Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence... Available from: [Link]

  • Berber, İ., & Arslan, H. Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 2020, 10(1), 179-188.
  • ResearchGate. (PDF) Schiff Base Complexes for Catalytic Application. Available from: [Link]

  • Google Patents. EP0014264A1 - Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts.
  • Der Pharma Chemica. The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Available from: [Link]

  • International Journal of Foundation for Modern Research (IJFMR). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. 2025. Available from: [Link]

  • Weidenthaler, C., et al. Cationic Aluminium Complexes as Catalysts for Imine Hydrogenation. Chemistry – A European Journal, 2016.
  • Al-Amiery, A. A., et al.
  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. 2022. Available from: [Link]

  • Journal of the Serbian Society for Computational Mechanics. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF TETRANUCLEAR SCHIFF BASE COMPLEXES. Available from: [Link]

  • OUCI. Schiff Base Complexes for Catalytic Application. Available from: [Link]

  • Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. 2020. Available from: [Link]

  • ACS Omega. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. 2024. Available from: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available from: [Link]

  • ACS Publications. Iminium Catalysis. Chemical Reviews, 2007, 107(12), 5471–5569.
  • Teikyo Medical Journal. Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. 2022. Available from: [Link]

  • Gavin Publishers. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. 2017. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. 2023. Available from: [Link]

  • Hassan, A. M., et al. Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes. Journal of the Chilean Chemical Society, 2020, 65(2), 4821-4828.
  • ACS Central Science. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. 2019. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of sterically hindered imines. Available from: [Link]

  • Journal of Chemical Education. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. 2023. Available from: [Link]

  • Chemistry Stack Exchange. Conditions for imine formation. 2018. Available from: [Link]

  • Molecules. Different Schiff Bases—Structure, Importance and Classification. 2022. Available from: [Link]

  • Jetir.Org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link]

  • PeerJ. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. 2020. Available from: [Link]

  • SciSpace. Synthesis of Schiff Bases by Non-Conventional Methods. Available from: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • ResearchGate. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Available from: [Link]

  • E-Journal of Chemistry. Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. 2007. Available from: [Link]

  • MDPI. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. 2023. Available from: [Link]

  • Indian Journal of Chemistry. Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. Available from: [Link]

  • ResearchGate. Schiffs base reaction, need help forr better understanding?. 2019. Available from: [Link]

  • Materials Advances (RSC Publishing). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Available from: [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

  • Reddit. Trouble forming a Schiff base between isatin and 3-aminopyridine. 2025. Available from: [Link]

Sources

Optimization

Improving solubility of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in DMSO

This guide serves as a specialized Technical Support Center resource for researchers working with 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . It synthesizes organic chemistry principles with practical troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center resource for researchers working with 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde . It synthesizes organic chemistry principles with practical troubleshooting to ensure solubility and stability in dimethyl sulfoxide (DMSO).[1]

Ticket Subject: Solubility & Stability Optimization for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Solvent System: Dimethyl Sulfoxide (DMSO) Case ID: NP-PYR-CHO-001[1]

Compound Profile & Solubility Physics

Before troubleshooting, understand why this compound resists dissolution.

  • Structural Rigidity: The pyrazole ring coupled with the p-nitrophenyl group creates a rigid, planar structure. This facilitates strong

    
     stacking interactions in the solid state, leading to high lattice energy that the solvent must overcome.[2]
    
  • Hydrophobicity: The nitro group and aromatic rings make the molecule highly lipophilic.[1] While soluble in DMSO, it is intolerant of water.[1][3]

  • Reactivity: The C-4 aldehyde group is susceptible to oxidation (to carboxylic acid) and condensation reactions, necessitating strict temperature and pH control.[1]

The "Golden Path" Dissolution Protocol

Standard Operating Procedure (SOP) for preparing a 20 mM Stock Solution.

Reagents Required:

  • Compound: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde (>98% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).[1][3][4]

  • Equipment: Vortex mixer, Ultrasonic bath (with temp control), Amber glass vials.

Step-by-Step Workflow
  • Weighing: Weigh the solid into an amber glass vial (protects light-sensitive nitro/aldehyde moieties).

  • Solvent Addition: Add anhydrous DMSO to reach 80% of the target volume.

    • Technical Note: Do not add full volume yet.[1] The solution volume will expand upon dissolution.

  • Vortexing: Vortex at high speed for 30–60 seconds to disperse aggregates.

  • Sonication (Critical): Sonicate at 35–40 kHz for 5–10 minutes.

    • Temp Limit: Monitor water bath temperature.[1] Do not exceed 45°C. Higher temperatures risk aldehyde degradation.

  • Inspection: Hold vial against a light source. The solution should be clear yellow/orange.[1] If particles remain, proceed to the "Heat Cycle" in the troubleshooting section.[1]

  • Finalize: Top up with DMSO to final volume and invert to mix.

Visual Workflow: Dissolution Decision Tree

DissolutionProtocol Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (80% Volume) Start->AddDMSO Vortex Vortex (60s) AddDMSO->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Sonicate (40 kHz, 10 min) Max Temp 40°C Check1->Sonicate No (Particles visible) Success Success: Top up Volume & Store Check1->Success Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Heat Gentle Heat Block (45°C, 5 min) Check2->Heat No Check2->Success Yes Check3 Visual Inspection: Clear Solution? Heat->Check3 Check3->Success Yes Failure Failure: Check Purity or Switch Solvent Check3->Failure No (Precipitate persists)

Figure 1: Logic flow for dissolving hydrophobic nitro-pyrazole derivatives in DMSO.

Troubleshooting & FAQs (Incident Reports)

Incident #1: "The solution precipitated after 2 days in the fridge."

Diagnosis: Cryogenic Precipitation & Hygroscopicity. DMSO freezes at ~18.5°C. Storing it in a standard refrigerator (4°C) causes the solvent to freeze.[1]

  • The Freeze: As DMSO freezes, it forms a crystal lattice that excludes the solute, forcing the hydrophobic compound into high-concentration pockets where it precipitates.[1]

  • The Thaw: Upon thawing, the compound may not re-dissolve spontaneously without energy input (sonication).[1]

  • Water Contamination: If the vial was not sealed tightly, the DMSO absorbed atmospheric water.[1] Water is a potent anti-solvent for this compound.[1]

Corrective Action:

  • Storage: Store stock solutions at room temperature (20–25°C) if used within 2 weeks. For long-term, store at -20°C or -80°C, but aliquot first to avoid freeze-thaw cycles.[5]

  • Recovery: If precipitated, warm the vial to 37°C and sonicate for 5 minutes. If it does not redissolve, water contamination is likely; discard and remake with fresh anhydrous DMSO.[1][3]

Incident #2: "My assay results are inconsistent; the compound seems to degrade."

Diagnosis: Aldehyde Oxidation. The aldehyde group (-CHO) at the C-4 position is the weak link. In the presence of trace peroxides in DMSO or atmospheric oxygen, it oxidizes to the carboxylic acid (1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid), which has different solubility and biological activity.

Corrective Action:

  • Inert Atmosphere: Purge the headspace of the storage vial with Nitrogen or Argon gas before sealing.[1]

  • Amber Glass: Nitro compounds can be photolabile.[1] Always use amber vials or wrap clear vials in foil.

  • Fresh Solvent: Use DMSO from a sealed bottle or ampoule. Old DMSO accumulates peroxides and water.[1]

Incident #3: "The compound crashes out when I add it to the cell culture media."

Diagnosis: The "Dilution Shock." You are diluting a hydrophobic compound from an organic solvent (DMSO) into an aqueous buffer (PBS/Media).[1] The drastic change in polarity causes rapid aggregation (micro-precipitation), often invisible to the naked eye but fatal to assay reproducibility.

Corrective Action:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x concentrate in media) to allow gradual equilibration.[3]

  • Surfactant Support: If the assay permits, add a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-68) to the aqueous buffer before adding the DMSO stock. This stabilizes the colloidal dispersion.[1]

Comparative Data: Solubility Enhancement

MethodEffectivenessRisk LevelTechnical Comment
Vortexing (RT) LowLowOnly works for low concentrations (<5 mM).[1]
Sonication (RT) HighLowRecommended. Degasses solvent and breaks crystal lattice.[1]
Heating (>60°C) HighHigh Risk of aldehyde oxidation and thermal decomposition.[1]
Water Addition NegativeN/AAvoid. Water acts as an anti-solvent.[1] Even 5% water content can halve solubility.

References & Authority

The protocols above are derived from standard medicinal chemistry practices for handling hydrophobic heterocycles and specific properties of DMSO.

  • Gaylord Chemical. DMSO Physical Properties and Solubility Data.[1] (The authoritative source on DMSO freezing points and hygroscopicity).

  • BenchChem. Overcoming poor solubility of pyrazole derivatives. (Specific insights on pyrazole lattice energy).

  • National Institutes of Health (NIH). The effect of room-temperature storage on the stability of compounds in DMSO.[1] (Data on freeze-thaw degradation). [3]

  • Fisher Scientific. Handling and Storage of DMSO Stock Solutions. [1]

  • ResearchGate. Stability of aromatic aldehydes in DMSO. (Discussion on oxidation risks of -CHO groups in polar aprotic solvents).

Sources

Troubleshooting

Vilsmeier-Haack Optimization Center: Handling Deactivated Substrates

Ticket ID: VH-NO2-KINETICS Subject: Overcoming Rate Suppression in Nitro-Substituted Arenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Framework: Why Your Reaction is Stallin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: VH-NO2-KINETICS Subject: Overcoming Rate Suppression in Nitro-Substituted Arenes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Framework: Why Your Reaction is Stalling

If you are attempting to formylate a substrate containing a nitro group (


) using standard Vilsmeier-Haack (VH) conditions (

/DMF), you are fighting a steep uphill kinetic battle.
The Core Issue: Electrophilic Mismatch

The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) . Its success relies entirely on the nucleophilicity of your aromatic ring matching the electrophilicity of the Vilsmeier reagent (chloroiminium ion).

  • The Reagent: The standard chloroiminium species (

    
    ) is a weak electrophile compared to nitronium (
    
    
    
    ) or acylium (
    
    
    ) ions. It demands an electron-rich substrate (e.g., anisole, dimethylaniline, pyrrole).[1]
  • The Substrate: The nitro group is a potent deactivator (

    
    ). It withdraws electron density via both induction (
    
    
    
    ) and resonance (
    
    
    ), severely raising the activation energy (
    
    
    ) for the rate-determining step: the attack of the aromatic ring on the iminium species.
Kinetic Consequence (Hammett Correlation)

The VH reaction is highly sensitive to electronic effects. The reaction constant (


) for VH formylation is large and negative (typically 

to

).
  • Translation: A small decrease in electron density leads to a massive drop in reaction rate.

  • Result: For nitro-containing substrates, the standard rate constant (

    
    ) often approaches zero, leading to "no reaction" or recovery of starting material.
    

Visualizing the Barrier (Mechanism)

The following diagram illustrates the kinetic bottleneck caused by the nitro group.

VH_Mechanism_Nitro Reagents Reagents (DMF + POCl3) ActiveSpecies Vilsmeier Reagent (Chloroiminium Ion) Reagents->ActiveSpecies Activation TS_Fast Low Energy TS (Fast Attack) ActiveSpecies->TS_Fast TS_Slow High Energy TS (Barrier too High) ActiveSpecies->TS_Slow Kinetic Stall Substrate_Fast Activated Substrate (e.g., Anisole) Substrate_Fast->TS_Fast Substrate_Slow Deactivated Substrate (e.g., Nitro-Anisole) Substrate_Slow->TS_Slow Intermediate Iminium Intermediate TS_Fast->Intermediate  Sigma Complex TS_Slow->Intermediate Product Formylated Product (Aldehyde) Intermediate->Product Hydrolysis (H2O, Base)

Caption: Kinetic pathway comparison. The nitro group (Red path) raises the transition state energy, often rendering the standard Vilsmeier reagent ineffective.

Troubleshooting & Optimization Protocols

Do not rely on "standard" procedures for deactivated systems. Use the following tiered approach.

Tier 1: Optimization of Standard Conditions

Use this if your substrate has a strong Electron Donating Group (EDG) like -OH or -NR2 competing with the -NO2 group.

ParameterRecommendation for Nitro-SubstratesScientific Rationale
Temperature 80°C – 120°C Standard VH runs at

. Deactivated rings require thermal energy to overcome the

barrier.
Reagent Stoichiometry 3.0 – 5.0 equiv.

Excess electrophile shifts the equilibrium forward (Le Chatelier’s principle) and compensates for thermal decomposition of the reagent.
Solvent Neat DMF or o-Dichlorobenzene High boiling point solvents allow for the necessary thermal forcing.
Microwave MW 100°C, 10-30 min Microwave irradiation can significantly accelerate EAS on deactivated systems by rapid dielectric heating [1].
Tier 2: The "Superelectrophile" Method (Critical for Deactivated Rings)

Use this if Tier 1 fails. This method generates a far more reactive electrophile.

Concept: Replacing


 with Triflic Anhydride (

)
. The resulting species is a dicationic ether or highly reactive iminium triflate, capable of formylating even deactivated rings (e.g., fluorobenzenes, nitro-naphthalenes) [2].

Protocol: Triflic Anhydride Mediated Formylation

  • Setup: Flame-dried 2-neck flask, Argon atmosphere.

  • Activation:

    • Dissolve DMF (1.2 equiv) in anhydrous DCM.

    • Cool to -78°C (Critical:

      
       reaction is vigorous).
      
    • Add

      
       (1.1 equiv) dropwise. A white precipitate (iminium triflate) may form.
      
  • Addition:

    • Add your nitro-substituted substrate (1.0 equiv) in DCM dropwise at -78°C.

  • Reaction:

    • Allow to warm to Room Temperature slowly.[2]

    • If no reaction by TLC after 2h, reflux (40°C) for 12h.

  • Quench:

    • Pour into saturated aqueous

      
      . Stir vigorously for 1 hour (hydrolysis of the stable intermediate is slower for deactivated systems).
      

FAQ: Common Pitfalls

Q1: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely failed to hydrolyze the intermediate.

  • Mechanism: The intermediate for nitro-compounds is often a stable iminium salt. It requires time and pH adjustment to break down into the aldehyde.

  • Fix: Extend the quenching time. Heat the aqueous quench to 50°C if necessary, or use a stronger base (NaOAc) buffer.

Q2: The reaction turned into a black tar. Is this normal? A: No, this indicates thermal decomposition of the Vilsmeier reagent.

  • Cause: Heating

    
    /DMF above 80°C for prolonged periods can lead to self-polymerization.
    
  • Fix: Switch to the Tier 2 (Triflic Anhydride) method, which often proceeds at lower temperatures, or use Microwave heating to reduce the thermal exposure time.

Q3: Where will the formyl group attach? A: Regioselectivity is a battle between the Nitro (meta-director) and any Activating groups (ortho/para-directors).

  • Rule: The Activating Group (EDG) almost always wins. The formyl group will enter ortho or para to the EDG, but the Nitro group will sterically hinder the position adjacent to itself.

  • Example: In 3-nitro-N,N-dimethylaniline, formylation occurs para to the dimethylamino group.

References

  • Microwave-assisted Vilsmeier-Haack Reaction

    • Source: BenchChem Technical Support.[2][3] "Vilsmeier-Haack Reaction Troubleshooting."

    • Link:

  • Superelectrophilic Activation (Triflic Anhydride)

    • Source: Martínez-Álvarez, R., et al. "Triflic Anhydride Mediated Reactions." Organic & Biomolecular Chemistry (RSC).

    • Link:

  • Kinetics & Hammett Correlation

    • Source: Jones, G., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[1][2][3][4][5][6][7][8][9] Organic Reactions.[1][3][5][8][10][11][12][13][14][15]

    • Link:

  • General Mechanism & Hydrolysis

    • Source: Master Organic Chemistry. "Vilsmeier-Haack Reaction Mechanism."[1][8][16]

    • Link:

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Vilsmeier Reagent Preparation

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the intricacies of the Vilsmeier-Haack reaction and related transformations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the intricacies of the Vilsmeier-Haack reaction and related transformations. The Vilsmeier reagent—formally (chloromethylene)dimethylammonium chloride—is an indispensable electrophile in organic synthesis, but its extreme sensitivity to moisture and thermal stress often leads to experimental failure. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting strategies to ensure robust, reproducible results.

Part 1: The Chemistry of Moisture Sensitivity

Q: Why is the Vilsmeier reagent so susceptible to moisture, and what exactly happens when it degrades?

A: The Vilsmeier reagent's utility stems from its highly electrophilic chloroiminium cation, which readily attacks electron-rich aromatic systems [1]. However, this same electrophilicity makes it highly reactive toward nucleophilic oxygen sources, particularly water. Upon exposure to atmospheric humidity or trace water in solvents, the electrophilic carbon of the iminium cation is rapidly attacked by water. This forms an unstable hemiaminal intermediate that collapses to regenerate the starting amide (DMF) and produce hydrochloric acid (HCl) (and phosphoric acid if POCl₃ was used) [1].

This hydrolysis is not only detrimental to your yield by destroying the active reagent, but it is also highly exothermic. In severe cases of moisture contamination, the rapid generation of HCl gas and heat can lead to a dangerous thermal runaway [1].

G A Vilsmeier Reagent (Chloroiminium Ion) C Nucleophilic Attack at Electrophilic Carbon A->C B H2O Exposure (Moisture) B->C D Unstable Hemiaminal Intermediate C->D E Exothermic Decomposition D->E F DMF + HCl (Loss of Reactivity) E->F

Mechanism of Vilsmeier reagent hydrolysis upon moisture exposure.

Part 2: Troubleshooting Guide & FAQs

Q: My reaction mixture turned into a bubbling, fuming mess immediately upon adding the activating agent to DMF. What went wrong?

A: This is a classic symptom of severe moisture contamination or inadequate temperature control. Both POCl₃ and oxalyl chloride react violently with water [3]. If your glassware was not properly flame-dried, or if your DMF was not strictly anhydrous, the activating agent will hydrolyze before it can form the Vilsmeier reagent. Furthermore, the formation of the Vilsmeier reagent is inherently exothermic. If you do not cool the DMF to 0 °C prior to the dropwise addition of the activating agent, the heat generated can cause localized boiling and rapid decomposition of the reagent [2].

Q: I am seeing unexpectedly low yields in my formylation step, despite using anhydrous solvents. How can I verify the integrity of my reagent?

A: Low yields often indicate that the Vilsmeier reagent was either partially hydrolyzed or not fully formed. To ensure a self-validating system, observe the physical state of the reaction. When preparing the reagent from DMF and POCl₃ or oxalyl chloride at 0 °C, you should observe the formation of a pale yellow to colorless solid or a viscous solution after 30–60 minutes of stirring [4]. If the solution remains completely clear and highly fluid, or if it turns dark brown/black, the reagent has likely failed to form or has decomposed. Always prepare the reagent in situ immediately before use, as its thermal instability prevents long-term storage [1].

Q: Should I use POCl₃ or Oxalyl Chloride as my activating agent?

A: The choice depends on your substrate's sensitivity and your desired workup procedure. The table below summarizes the key differences:

Table 1: Comparative Analysis of Activating Agents for Vilsmeier Reagent Formation
FeatureDMF / POCl₃ SystemDMF / Oxalyl Chloride System
Byproducts of Formation Phosphorus-containing salts (e.g., dichlorophosphate) [3].Gaseous byproducts (CO and CO₂)[3].
Moisture Sensitivity Highly sensitive; POCl₃ reacts violently with water [3].Highly sensitive; oxalyl chloride reacts violently with water [3].
Workup Complexity Requires rigorous aqueous basic workup to remove phosphorus salts [3].Generally simpler workup due to volatile gaseous byproducts[3].
Safety Considerations Corrosive, toxic; thermal runaway risk >50°C [1].Corrosive, toxic; produces highly toxic CO gas during formation [3].

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of the Vilsmeier reagent, every step of the preparation must be designed to exclude moisture and control thermokinetics. The following protocol outlines the in situ preparation of the reagent and subsequent formylation, incorporating built-in validation checks.

Step-by-Step Methodology: In Situ Preparation & Formylation

1. Apparatus Preparation (Crucial for Moisture Exclusion):

  • Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon or nitrogen inlet [4].

  • Flame-dry the entire apparatus under vacuum, then backfill with inert gas. Repeat this cycle three times. Causality: Microscopic water layers on glassware surfaces are sufficient to quench the catalytic amounts of the active chloroiminium ion.

2. Reagent Formation (Thermokinetic Control):

  • Add anhydrous N,N-dimethylformamide (DMF) (typically 1.1 to 3 equivalents relative to the final substrate) to the flask [4].

  • Cool the flask in an ice bath to strictly 0 °C [2].

  • Place the activating agent (POCl₃ or Oxalyl Chloride, 1.1 to 3 eq) in the addition funnel. Slowly add it dropwise to the vigorously stirring DMF. Validation Check: The internal temperature must not exceed 10 °C to prevent thermal decomposition[4].

  • Allow the mixture to stir at 0 °C for 30–60 minutes[2]. Validation Check: Observe the formation of a pale yellow/colorless solid or a thick complex. This visual cue confirms successful chloroiminium salt formation [4].

3. Substrate Addition & Reaction:

  • Dissolve the electron-rich aromatic or heteroaromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) [4].

  • Slowly add this substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C [4].

  • Allow the reaction to warm to room temperature or heat as required by the substrate's reactivity profile [2]. Monitor via TLC.

4. Quenching and Hydrolysis:

  • Once complete, cool the mixture back to 0 °C.

  • Carefully pour the reaction mixture onto crushed ice or ice-cold water with vigorous stirring [4]. Causality: This deliberate hydrolysis step converts the intermediate aryl-iminium salt into the final desired aromatic aldehyde [4].

  • Basify the aqueous phase (pH 8-9) using aqueous NaOH or NaHCO₃, then extract with an organic solvent (e.g., DCM or Ethyl Acetate) [3].

G Step1 1. Flame-dry glassware under vacuum/Ar Step2 2. Add Anhydrous DMF Cool to 0°C Step1->Step2 Ensures moisture-free Step3 3. Dropwise addition of POCl3 or (COCl)2 Step2->Step3 Controls exotherm Step4 4. Stir 30-60 min at 0°C (Observe pale solid) Step3->Step4 Forms Vilsmeier Reagent Step5 5. Add Substrate (Anhydrous solution) Step4->Step5 In situ utilization

Validated workflow for anhydrous Vilsmeier reagent preparation.

Table 2: Expected Yields for Standard Substrates (DMF/POCl₃ System)

Reference data for validating your experimental setup[4].

SubstrateProductRatio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Expected Yield (%)
Anisolep-Anisaldehyde1 : excess : 1.1100190
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde1 : excess : 1.1100195
IndoleIndole-3-carboxaldehyde1 : excess : 1.2351.590
PhenolSalicylaldehyde1 : excess : 3100240

Part 4: Advanced FAQs for Drug Development

Q: We are scaling up a formylation reaction for an API intermediate. Are there alternatives to the highly moisture-sensitive standard Vilsmeier reagent?

A: Yes. Recent advancements have introduced Ionic Liquid-Based Vilsmeier Reagents. These reagents are synthesized from DMF-like ionic liquids and are notably hydrophobic. Because they resist hydrolysis, they can be handled much more conveniently under normal atmospheric conditions without reverting to the original DMF [5]. These ionic liquid variants have proven highly efficient not only for formylation but also as dehydrating agents for the in situ generation of ketenes from carboxylic acids [5].

Q: What are the specific thermal limits I need to program into my automated reactor (ARC data)?

A: Quantitative thermal stability data (Accelerating Rate Calorimetry, ARC) indicates that the Vilsmeier reagent has a dangerously low onset temperature for decomposition. Temperatures exceeding 50 °C should be strictly avoided during the handling and storage of the neat reagent [1]. Thermal runaway can result in a rapid, uncontrollable spike in pressure and temperature due to the generation of gaseous byproducts [1]. Always generate the reagent in situ at 0 °C and only apply heat after the substrate has been added and the initial electrophilic attack has commenced.

References

  • Ionic Liquid Based Vilsmeier Reagent as Dehydrating Reagent for Generation of Ketenes and Their in situ Cycloaddition Reactions. Asian Journal of Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift of Aldehyde Proton in Pyrazole-4-Carbaldehyde: A Comparative Diagnostic Guide

Executive Summary For researchers utilizing 1H-pyrazole-4-carbaldehyde (CAS: 35344-95-7) as a scaffold in drug discovery, the aldehyde proton (-CHO ) serves as a critical diagnostic handle. Chemical Shift (δ): Typically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing 1H-pyrazole-4-carbaldehyde (CAS: 35344-95-7) as a scaffold in drug discovery, the aldehyde proton (-CHO ) serves as a critical diagnostic handle.

  • Chemical Shift (δ): Typically 9.80 – 10.05 ppm .

  • Multiplicity: Singlet (s).

  • Solvent Sensitivity: Exhibits a slight downfield shift (+0.1 to +0.2 ppm) when moving from non-polar (CDCl₃) to polar aprotic solvents (DMSO-d₆), driven by hydrogen bonding at the carbonyl oxygen.

  • Key Differentiator: The shift is upfield relative to electron-deficient heterocycles (e.g., pyridine-4-carbaldehyde, ~10.3 ppm) and downfield relative to electron-rich analogs (e.g., furan-2-carbaldehyde, ~9.6 ppm).

Part 1: Detailed Spectral Analysis[1][2]

Chemical Shift Data

The aldehyde proton in pyrazole-4-carbaldehyde is highly deshielded due to the anisotropy of the carbonyl group and the aromatic nature of the pyrazole ring. Below is the comparative data for the parent compound and key derivatives.

SolventChemical Shift (δ, ppm)MultiplicityIntegralObservation
DMSO-d₆ 9.95 – 10.05 Singlet (s)1HSharp singlet; NH proton often broad/invisible due to exchange.
CDCl₃ 9.80 – 9.98 Singlet (s)1HSlightly more shielded than in DMSO.
Acetone-d₆ 9.90 – 10.00 Singlet (s)1HIntermediate polarity effect.[1]

Note: The N-H proton of the pyrazole ring typically appears as a broad singlet between 13.0 – 13.5 ppm in DMSO-d₆, but is often absent in CDCl₃ or if trace water is present.

Tautomeric Equilibrium & Signal Averaging

In solution, 1H-pyrazole-4-carbaldehyde exists in a rapid tautomeric equilibrium between the 1H and 2H forms. Because the molecule possesses a plane of symmetry through the C4-C(CHO) axis, these tautomers are chemically equivalent regarding the aldehyde proton. Consequently, you will observe a single average peak rather than two distinct signals, even at lower temperatures.

Tautomerism T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Rapid Proton Transfer (Fast Exchange Scale) Obs Observed NMR Signal Single Peak ~10.0 ppm T1->Obs Contributes T2->Obs Contributes

Figure 1: Degenerate tautomerism in 1H-pyrazole-4-carbaldehyde resulting in a single averaged aldehyde signal.

Part 2: Comparative Benchmarking

To validate the electronic environment of your product, compare its shift against these standard heteroaromatic aldehydes. The shift position correlates directly with the electron density of the ring system.

Electronic Effects Table
CompoundStructure TypeElectronic CharacterAldehyde Shift (DMSO-d₆)Shift vs. Pyrazole
Pyridine-4-carbaldehyde 6-membered HeterocycleElectron Deficient (π-deficient)10.33 ppm +0.33 ppm (Deshielded)
Benzaldehyde CarbocycleNeutral Reference10.00 ppm ~0.00 ppm (Similar)
1H-Pyrazole-4-carbaldehyde 5-membered HeterocycleAmphoteric (π-excessive but N-withdrawing)9.95 – 10.05 ppm Reference
Furan-2-carbaldehyde 5-membered HeterocycleElectron Rich (π-excessive)9.35 – 9.64 ppm -0.50 ppm (Shielded)
Mechanism of Shift Differences
  • Pyridine: The electronegative nitrogen in the ring pulls electron density away from the ring carbons (inductive -I and mesomeric -M effects), deshielding the aldehyde proton (downfield shift).

  • Furan: The oxygen lone pair donates density into the ring (+M effect), shielding the aldehyde proton (upfield shift).

  • Pyrazole: Occupies a "Goldilocks" zone. It has pyrrole-like character (electron-rich 5-membered ring) but also contains a pyridine-like nitrogen. This balances the shift, placing it very close to benzaldehyde.

Part 3: Experimental Protocol for Validation

To ensure the chemical shift data is reproducible and not an artifact of impurities or exchange, follow this self-validating protocol.

Sample Preparation Workflow
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for the primary characterization. It prevents solute aggregation and slows proton exchange, allowing the N-H proton to be visualized (validating the core structure).

  • Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations can cause stacking effects that shift aromatic peaks upfield.

  • Water Removal: Ensure the sample is dry. Water in DMSO appears at ~3.33 ppm but can catalyze proton exchange, broadening the aldehyde or N-H peaks.

Diagnostic Workflow (DOT)

NMR_Workflow Start Start: Purified Solid Prep Dissolve 10mg in 0.6mL DMSO-d6 Start->Prep Run1 Acquire 1H NMR (16 scans) Prep->Run1 Check Check 9.8-10.1 ppm Region Run1->Check Singlet Sharp Singlet Observed? Check->Singlet Pass Identity Confirmed: Aldehyde Present Singlet->Pass Yes Fail Broad/Split Peak? Singlet->Fail No Action1 Add D2O shake Fail->Action1 Suspect Exchange/Impurity Result1 Peak Persists (CHO is non-labile) NH Disappears Action1->Result1 Result1->Pass

Figure 2: Step-by-step decision tree for validating the aldehyde signal.

Troubleshooting
  • Observation: Peak at 10.0 ppm is a doublet.

    • Cause: Likely coupling to the NH proton (rare but possible in ultra-dry DMSO) or an impurity.

    • Validation: Add 1 drop of D₂O. If the splitting collapses to a singlet, it was coupling to the exchangeable NH.

  • Observation: Peak is at 9.5 ppm.

    • Cause: Check for oxidation to carboxylic acid (usually >11 ppm) or reduction to alcohol (~4.5 ppm). A shift to 9.5 ppm suggests an electron-donating impurity or a different solvent environment (e.g., wet CDCl3).

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Sigma-Aldrich. "1H-Pyrazole-4-carbaldehyde Product & Safety Data."[3] Link

  • SpectraBase. "1H NMR Spectrum of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Derivative Comparison)." Link

  • Royal Society of Chemistry. "Supplementary Information: Synthesis of pyrazole-4-carbaldehyde derivatives." Link

  • National Institutes of Health (PubChem). "1H-Pyrazole-4-carbaldehyde Compound Summary." Link

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

An Objective Comparison and Structural Elucidation This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Structural Elucidation

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As Senior Application Scientists, our goal is not merely to present a spectrum but to deconstruct it, explaining the causal relationships between molecular structure and vibrational spectroscopy. We will compare its spectral features against simpler structural analogs to provide a clear, evidence-based framework for its identification and characterization. This document is intended for researchers and professionals in drug development who rely on robust analytical techniques for structural confirmation.

The Principle of FTIR in Complex Molecule Characterization

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule.[3] It operates by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.) at specific frequencies. The resulting spectrum is a unique molecular fingerprint. For a multifunctional molecule like 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the FTIR spectrum is a composite of absorptions from its constituent parts: the aromatic nitro group, the pyrazole ring, the aldehyde, and the substituted phenyl ring. Analyzing this composite spectrum allows for a definitive confirmation of the molecule's structure.[4]

The synthesis of such pyrazole-4-carbaldehydes is often achieved through established methods like the Vilsmeier-Haack reaction, which makes reliable characterization of the final product crucial.[5][6]

Predicted FTIR Spectrum: A Functional Group Analysis

The expected FTIR spectrum of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be predicted by dissecting the molecule and assigning characteristic absorption bands to each functional group.

// Edges for annotations pos_nitro -> N_nitro [label="ν(NO₂) asym & sym\n1520 & 1345 cm⁻¹", color="#EA4335", arrowhead=vee]; pos_ald_co -> C_ald [label="ν(C=O)\n1690 cm⁻¹", color="#4285F4", arrowhead=vee]; pos_ald_ch -> H_ald [label="ν(C-H) Fermi Doublet\n2820 & 2740 cm⁻¹", color="#34A853", arrowhead=vee]; pos_ring -> C3 [label="ν(C=N), ν(C=C)\n1610-1450 cm⁻¹", color="#FBBC05", arrowhead=vee]; } }

Caption: Key vibrational modes for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

  • Aromatic Nitro Group (Ar-NO₂): This group produces two of the most intense and easily identifiable peaks in the spectrum.

    • Asymmetric Stretch (ν_as): A very strong band is expected between 1550-1475 cm⁻¹.[7][8] Conjugation with the phenyl ring typically shifts this absorption to a lower frequency, likely around 1520 cm⁻¹ .[8][9]

    • Symmetric Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[7][8] For this molecule, it is predicted to be near 1345 cm⁻¹ . The comparable intensity of these two bands is characteristic of aromatic nitro compounds.[9]

  • Aromatic Aldehyde Group (Ar-CHO): The aldehyde provides two distinct and crucial sets of signals.

    • Carbonyl Stretch (ν(C=O)): Aldehydes show a strong C=O stretching absorption.[10] Because the aldehyde is conjugated with the pyrazole ring (an aromatic system), its frequency is lowered from the typical 1740-1720 cm⁻¹ range for saturated aldehydes to approximately 1710-1685 cm⁻¹ .[11][12]

    • Aldehydic C-H Stretch (ν(C-H)): This is a highly diagnostic feature. It typically appears as a pair of weak to medium peaks between 2860-2700 cm⁻¹.[11][13] This doublet arises from Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration.[13][14] Expect to see two bands, one near 2820 cm⁻¹ and a particularly useful one near 2740 cm⁻¹ .[11]

  • Pyrazole and Phenyl Ring Vibrations:

    • Aromatic C-H Stretch (ν(C-H)): The stretching of C-H bonds on both the pyrazole and phenyl rings will produce weak to medium bands above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region.[15]

    • Ring Stretches (ν(C=C) and ν(C=N)): The stretching vibrations within the aromatic rings (both phenyl and pyrazole) give rise to several bands of variable intensity in the 1615-1450 cm⁻¹ region.[15][16][17] A notable C=N stretch for the pyrazole ring is often observed around 1590-1615 cm⁻¹.[16][17] These may overlap with the aromatic C=C stretching peaks.

    • C-H Out-of-Plane Bending (γ(C-H)): Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The specific pattern can help confirm the substitution pattern. For the 1,4-disubstituted (para) nitrophenyl ring, a strong band is expected in the 860-840 cm⁻¹ range.[7]

Data Summary: Predicted Absorption Bands

The following table summarizes the expected key absorptions for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, providing a quick reference for spectral analysis.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentFunctional Group
~3100 - 3050Weak to Mediumν(C-H) StretchAromatic Rings
~2820 and ~2740Weak to Mediumν(C-H) Stretch (Fermi Resonance Doublet)Aldehyde (-CHO)
~1690Strongν(C=O) Stretch (Conjugated)Aldehyde (-CHO)
~1610Medium to Strongν(C=N) and ν(C=C) Ring StretchesPyrazole & Phenyl Rings
~1520Strongν_as(NO₂) Asymmetric StretchNitro (-NO₂)
~1475 - 1450Mediumν(C=C) Ring StretchPhenyl Ring
~1345Strongν_s(NO₂) Symmetric StretchNitro (-NO₂)
~850Strongγ(C-H) Out-of-Plane Bend (para-disubstitution)Phenyl Ring
Comparative Analysis: Isolating Spectral Features

To truly appreciate the spectral signature of the target molecule, it is instructive to compare it with simpler, related compounds. This approach validates our assignments and highlights the unique combination of features.

  • Alternative 1: Benzaldehyde: The spectrum of benzaldehyde would show the characteristic conjugated aldehyde peaks: a strong ν(C=O) at ~1705 cm⁻¹ and the Fermi doublet for the aldehydic C-H stretch.[12] However, it would completely lack the strong NO₂ asymmetric and symmetric stretching bands and the specific vibrations associated with the pyrazole heterocycle.

  • Alternative 2: Nitrobenzene: This molecule provides the classic signature of an aromatic nitro compound, with two strong absorptions around 1525 cm⁻¹ and 1350 cm⁻¹.[9] It would be devoid of any carbonyl (C=O) or aldehydic C-H stretching signals, making the absence of these peaks a key differentiator.

  • Alternative 3: 1-Phenyl-1H-pyrazole-4-carbaldehyde (non-nitrated analog): This compound would present a spectrum very similar to our target molecule but with one critical omission: the strong NO₂ stretching bands.[18] Comparing the spectra of the nitrated and non-nitrated versions would provide unequivocal evidence for the presence of the nitro group. The primary signals would be the aromatic C-H, conjugated C=O, aldehydic C-H, and various ring stretching modes.

The analysis demonstrates that only 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde will simultaneously exhibit all three key diagnostic features: (1) the conjugated aldehyde C=O and C-H stretches, (2) the strong asymmetric and symmetric NO₂ stretches, and (3) the underlying C=C and C=N vibrations of the coupled aromatic-heterocyclic system.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid powder sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start: Obtain Solid Sample Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Collect Background Spectrum (Empty ATR) Clean->Background Sample Apply Small Amount of Powder to ATR Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Collect Collect Sample Spectrum Pressure->Collect CleanUp Clean Crystal and Anvil Collect->CleanUp Process Process Spectrum (ATR & Baseline Correction) CleanUp->Process Analyze Analyze Peaks and Compare to Reference Data Process->Analyze End End: Report Findings Analyze->End

Caption: Workflow for FTIR analysis of a solid sample using an ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Lower the integrated press anvil onto the sample to ensure firm, intimate contact between the powder and the ATR crystal. Consistent pressure is key for reproducibility.

  • Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be processed using the instrument software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam, and a baseline correction to ensure the absorption peaks originate from a flat baseline.

  • Analysis: Identify the peak positions (in cm⁻¹) and compare them to the predicted values and reference literature to confirm the structure of the compound.

Trustworthiness through Self-Validation: The protocol is self-validating. A clean, flat baseline after the background scan confirms a clean crystal. The presence of all expected diagnostic peaks (aldehyde, nitro, aromatic) in their predicted regions provides high confidence in the compound's identity. The absence of significant peaks from solvents or other impurities validates sample purity.

References

  • Vertex AI Search, "Infrared of nitro compounds - Chemistry". Accessed: March 7, 2024.
  • Benchchem, "An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds". Accessed: March 7, 2024.
  • TutorChase, "What characteristic peaks are seen for aldehydes in IR spectroscopy?". Accessed: March 7, 2024.
  • ResearchGate, "Why are there two C-H spectra for the aldehyde proton in IR?". Accessed: March 7, 2024.
  • Jetir.
  • Spectroscopy Online, "The C=O Bond, Part II: Aldehydes". Accessed: March 7, 2024.
  • University of Calgary, "IR: aldehydes". Accessed: March 7, 2024.
  • PMC, "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • OpenStax, "19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry". Accessed: March 7, 2024.
  • Connect Journals, "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES". Accessed: March 7, 2024.
  • ResearchGate, "FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...". Accessed: March 7, 2024.
  • ResearchGate, "The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen
  • Chemistry LibreTexts, "Infrared Spectroscopy Absorption Table". Accessed: March 7, 2024.
  • University of Calgary, "IR: nitro groups". Accessed: March 7, 2024.
  • ResearchGate, "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Michigan State University, "Infrared spectra". Accessed: March 7, 2024.
  • Journal of Pharmaceutical and Scientific Innovation, "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety". Accessed: March 7, 2024.
  • Chemical Methodologies, "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide". Accessed: March 7, 2024.
  • Oriental Journal of Chemistry, "Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity". Accessed: March 7, 2024.
  • KTU ePubl, "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions". Accessed: March 7, 2024.
  • MDPI, "5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde". Accessed: March 7, 2024.
  • Innovatech Labs, "FTIR Analysis Beginner's Guide: Interpreting Results". Accessed: March 7, 2024.
  • Agilent, "A Comprehensive Guide to FTIR Analysis". Accessed: March 7, 2024.
  • PMC, "1-Phenyl-1H-pyrazole-4-carbaldehyde". Accessed: March 7, 2024.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Nitrophenyl Pyrazole Aldehydes

Executive Summary Nitrophenyl pyrazole aldehydes (NPPAs) are highly versatile pharmacophores and critical intermediates in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. For drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrophenyl pyrazole aldehydes (NPPAs) are highly versatile pharmacophores and critical intermediates in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes. For drug development professionals and analytical chemists, confirming the regiochemistry of the nitro substitution (e.g., ortho vs. para) and verifying the integrity of the pyrazole core are paramount.

This guide objectively compares the performance of two gold-standard analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-QTOF-MS/MS) —in elucidating the fragmentation patterns of NPPA derivatives. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this guide serves as a definitive resource for structural characterization.

Platform Comparison: GC-EI-MS vs. HR-ESI-QTOF-MS/MS

The choice of ionization technique fundamentally dictates the fragmentation pathways observed for NPPAs.

  • GC-EI-MS (Hard Ionization): Operating at a standardized 70 electron volts (eV), EI strips an electron to form a highly energetic radical cation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . This excess internal energy drives extensive, reproducible fragmentation, making it ideal for spectral library matching and identifying classic aromatic rearrangements.
    
  • HR-ESI-QTOF-MS/MS (Soft Ionization): ESI gently protonates the molecule to form an even-electron species

    
    . Fragmentation is subsequently induced via Collision-Induced Dissociation (CID). High-resolution Q-TOF analyzers provide sub-ppm mass accuracy, which is crucial for determining the exact elemental composition of isobaric fragments[1].
    

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample NPPA Sample Preparation GC Gas Chromatography (Thermal Volatilization) Sample->GC Aliquot 1 LC Liquid Chromatography (Reverse Phase) Sample->LC Aliquot 2 EI Electron Ionization (70 eV Hard Ionization) GC->EI Quad Quadrupole Analyzer (Nominal Mass) EI->Quad [M]+. & Fragments ESI Electrospray Ionization (Soft Ionization) LC->ESI QTOF Q-TOF MS/MS (High-Res & CID) ESI->QTOF [M+H]+ Precursor

Figure 1: Parallel analytical workflows for the structural characterization of NPPA.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 1-(nitrophenyl)-1H-pyrazole-4-carboxaldehyde (Formula:


, Exact Mass: 217.0487 Da) requires analyzing the stability of the leaving groups and the charge distribution.
Electron Ionization (EI) Pathways

Under 70 eV EI conditions, the molecule yields a strong molecular ion peak


 at m/z 217[2]. The primary fragmentation cascades are driven by the labile nitro and aldehyde groups:
  • Nitro-to-Nitrite Rearrangement: A hallmark of nitroaromatics is the loss of a nitric oxide radical (

    
    , 30 Da). The nitro group (
    
    
    
    ) isomerizes to a nitrite ester (
    
    
    ) prior to the cleavage of the O-NO bond, yielding a fragment at m/z 187.
  • Direct Nitro Cleavage: The simple homolytic cleavage of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond results in the loss of the nitro radical (
    
    
    
    , 46 Da), producing a stable pyrazolyl-phenyl cation at m/z 171.
  • Aldehyde Cleavage: The formyl group readily loses carbon monoxide (

    
    , 28 Da) to form m/z 189, or a formyl radical (
    
    
    
    , 29 Da) to form m/z 188[3].
Electrospray Ionization (ESI-CID) Pathways

In positive ESI, the basic nitrogen of the pyrazole ring is readily protonated, yielding an


 precursor at m/z 218.056.
  • The Ortho Effect: If the nitro group is positioned ortho to the pyrazole ring, a proximity-driven hydrogen abstraction occurs during CID. This results in the characteristic neutral loss of water (

    
    , 18 Da) or a hydroxyl radical (
    
    
    
    , 17 Da), generating an ion at m/z 200.046. This pathway is absent in meta and para isomers, making it a definitive diagnostic tool.
  • Sequential Neutral Losses: CID predominantly drives the loss of

    
     (28 Da) from the aldehyde, yielding m/z 190.061, followed by the cleavage of the pyrazole ring (loss of 
    
    
    
    , 27 Da).

Fragmentation Parent Nitrophenyl Pyrazole Aldehyde (NPPA) EI_Ion Radical Cation [M]+. m/z 217 Parent->EI_Ion EI (70 eV) ESI_Ion Protonated Ion [M+H]+ m/z 218.056 Parent->ESI_Ion ESI (+ mode) EI_Frag1 [M - NO2]+ m/z 171 EI_Ion->EI_Frag1 -46 Da (Nitro Cleavage) EI_Frag2 [M - CO]+ m/z 189 EI_Ion->EI_Frag2 -28 Da (Aldehyde Cleavage) EI_Frag3 [M - NO]+ m/z 187 EI_Ion->EI_Frag3 -30 Da (Nitrite Rearrangement) ESI_Frag1 [M+H - CO]+ m/z 190.061 ESI_Ion->ESI_Frag1 CID: -28 Da ESI_Frag2 [M+H - H2O]+ m/z 200.046 ESI_Ion->ESI_Frag2 CID: -18 Da (Ortho Effect)

Figure 2: Mechanistic divergence in NPPA fragmentation between EI and ESI-CID mass spectrometry.

Quantitative Data Summary

The following tables summarize the expected product ions and the comparative performance of both analytical systems.

Table 1: Key Fragmentation Ions of NPPA ( )
Ionization MethodPrecursor Ion (m/z)Primary Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
EI (70 eV) 217.0 (Nominal)187.030Loss of

High (Base Peak)
EI (70 eV) 217.0 (Nominal)171.046Loss of

Medium
EI (70 eV) 217.0 (Nominal)189.028Loss of

Medium
ESI-CID (+) 218.0566 (Exact)190.061628Loss of

High
ESI-CID (+) 218.0566 (Exact)200.046018Loss of

(ortho only)
Medium
ESI-CID (+) 218.0566 (Exact)172.061646Loss of

Low
Table 2: Instrument Performance Comparison
MetricGC-EI-MS (Single Quad)HR-LC-ESI-QTOF-MS/MS
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 2 ppm)
Isomer Differentiation Excellent (via retention time & fingerprint)Excellent (via CID ortho effects)
Sensitivity Picogram rangeFemtogram range
Sample Requirement Must be volatile and thermally stableBroad compatibility; no heating required

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Tests (SST) must be run prior to sample injection.

GC-EI-MS Methodology

Causality Check: A slightly polar DB-5MS column is chosen to prevent the polar aldehyde and nitro groups from tailing, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve the NPPA standard in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • System Suitability: Inject a blank (ethyl acetate) to confirm the absence of carryover. Inject a standard tuning mix (e.g., PFTBA) to verify mass calibration and the 70 eV electron multiplier gain.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer Parameters:

    • Inlet Temp: 250°C (Splitless mode).

    • Ion Source Temp: 230°C.

    • Scan Range: m/z 50 to 400.

HR-LC-ESI-QTOF-MS/MS Methodology

Causality Check: 0.1% Formic acid is added to the mobile phase to act as a proton donor, maximizing the formation of the


 precursor ion in the ESI source.
  • Sample Preparation: Dissolve the NPPA standard in MS-grade Methanol/Water (50:50, v/v) to a concentration of 1 µg/mL.

  • System Suitability: Calibrate the Q-TOF using a low-mass tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 2 ppm.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 10 minutes at 0.3 mL/min.

  • Mass Spectrometer Parameters:

    • Source: Positive ESI. Capillary Voltage: 3.5 kV. Gas Temp: 300°C.

    • MS/MS Acquisition: Isolate m/z 218.056 in the quadrupole.

    • Collision Energy (CE): Use a stepped CE of 15, 30, and 45 eV. Reasoning: The nitro group is highly labile and cleaves at 15 eV, whereas the pyrazole ring requires >30 eV to fragment. Stepped CE captures both in a single composite spectrum.

References

  • [2] MDPI. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules (2024). Available at: [Link]

  • [1] ACS Publications. Bifunctional Tagging through N-Doped Ozonide for Charge Switching and Isomeric Characterization of Glycerophospholipids Using Tandem Mass Spectrometry. Analytical Chemistry (2025). Available at: [Link]

Sources

Comparative

The Role of the Pyrazole-4-Carbaldehyde Scaffold in Drug Discovery

An analytical comparison guide for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde requires a deep dive into its structural validation, as this compound serves as a critical intermediate in the synthesis of advanced therape...

Author: BenchChem Technical Support Team. Date: March 2026

An analytical comparison guide for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde requires a deep dive into its structural validation, as this compound serves as a critical intermediate in the synthesis of advanced therapeutics. By comparing its


C NMR profile against alternative pyrazole derivatives, researchers can definitively confirm the success of regioselective formylation and the integrity of the electron-withdrawing nitro substituent before proceeding to downstream coupling reactions.

1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a highly reactive electrophilic building block. The aldehyde moiety acts as an anchor point for condensation reactions, enabling the synthesis of Schiff bases, chalcones, and complex pyrazole-oxadiazole or pyrazole-thiazole hybrids. These downstream derivatives are heavily investigated for their potent antitubercular, anti-inflammatory (COX-2 inhibition), and anticancer efficacies[1].

Because the pharmacological activity of these hybrids depends heavily on the electronic effects of the phenyl ring substituents, verifying the exact structural identity and purity of the starting carbaldehyde via


C NMR is a non-negotiable quality control step[2].

Caption: Downstream pharmacological application of the pyrazole-4-carbaldehyde scaffold in drug discovery.

Mechanistic Grounding: Synthesis & Substituent Effects

The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is typically achieved via the Vilsmeier-Haack reaction .

The Causality of Regioselectivity: When 1-(4-nitrophenyl)-1H-pyrazole is treated with Phosphorus oxychloride (


) and Dimethylformamide (DMF), the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) is formed in situ. The formylation occurs strictly at the C4 position  of the pyrazole ring. This is because the nitrogen heteroatoms in the pyrazole ring withdraw electron density from C3 and C5, leaving C4 as the most electron-rich and nucleophilic site, perfectly primed for electrophilic aromatic substitution.

Caption: Workflow for synthesis and 13C NMR validation of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Comparative C NMR Data Analysis

To objectively validate the product, we must compare its ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C NMR chemical shifts against alternative analogs: the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde  and the electron-donating 1-(p-tolyl)-1H-pyrazole-4-carbaldehyde [3].

The table below summarizes the quantitative chemical shift data. Note: Values are recorded in DMSO-


 at 100 MHz and are representative of standard substituent effects observed in pyrazole-4-carbaldehyde literature.
Carbon Position1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (

, ppm)
1-Phenyl-1H-pyrazole-4-carbaldehyde (

, ppm)
1-(p-Tolyl)-1H-pyrazole-4-carbaldehyde (

, ppm)
C=O (Aldehyde) 184.8184.2184.0
Pyrazole C3 143.5142.5142.1
Pyrazole C4 125.2123.1122.8
Pyrazole C5 135.1134.0133.5
Phenyl C1' 143.8139.7137.2
Phenyl C2', C6' 120.5119.2119.0
Phenyl C3', C5' 125.8129.4130.1
Phenyl C4' 146.2 (C-NO

)
127.5136.5 (C-CH

)
Aliphatic --20.8 (CH

)
Expert Interpretation of Causality (The Hammett Effect)

The


C NMR spectrum is a direct readout of the molecule's electron density. The introduction of the strongly electron-withdrawing nitro (

) group at the para-position of the phenyl ring induces pronounced inductive and resonance effects:
  • Deshielding of C4' (C-NO

    
    ):  The highly electronegative oxygen atoms of the nitro group pull electron density away from the attached C4' carbon. This strips the carbon nucleus of its protective electron cloud, exposing it to the external magnetic field and shifting its resonance significantly downfield to ~146.2 ppm  (compared to 127.5 ppm in the unsubstituted analog).
    
  • Resonance Shielding of C3', C5': Counterintuitively, while the nitro group is broadly electron-withdrawing, its resonance effects alter the

    
    -electron distribution in the aromatic ring, often resulting in a relative upfield shift for the carbons ortho to the nitro group (~125.8 ppm) compared to the meta carbons.
    
  • Aldehyde Carbonyl (C=O): The carbonyl carbon remains consistently highly deshielded across all derivatives (~184.0 - 184.8 ppm ) due to the

    
     hybridization and the highly electronegative oxygen atom pulling electron density via the 
    
    
    
    -bond[2].

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Vilsmeier-Haack Synthesis
  • Reagent Preparation: Cool a round-bottom flask containing anhydrous DMF (10 equiv.) to 0 °C under an inert argon atmosphere.

  • Vilsmeier Reagent Formation: Add

    
     (3.0 equiv.) dropwise over 30 minutes. Causality: Slow addition prevents uncontrolled exothermic spikes, ensuring the selective formation of the active chloromethylene-N,N-dimethylammonium ion.
    
  • Substrate Addition: Add 1-(4-nitrophenyl)-1H-pyrazole (1.0 equiv.) portion-wise.

  • Heating: Gradually warm the mixture to room temperature, then heat to 90 °C for 4–6 hours.

  • Hydrolysis & Neutralization: Pour the cooled reaction mixture over crushed ice. Neutralize slowly with saturated aqueous

    
     until pH 7 is reached. Self-Validation: The hydrolysis of the iminium intermediate will trigger the precipitation of the target aldehyde as a solid.
    
  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure product.

Protocol B: C NMR Acquisition & Validation
  • Sample Preparation: Dissolve 25-30 mg of the purified product in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    is chosen over
    
    
    due to the superior solubility of rigid, planar nitroaromatic compounds in highly polar aprotic solvents.
  • Instrument Tuning: Transfer to a 5 mm NMR tube and acquire data on a 100 MHz (or higher) NMR spectrometer at 298 K.

  • Parameter Optimization (Critical Step): Set the relaxation delay (

    
    ) to at least 2.0 to 3.0 seconds . Causality: Quaternary carbons, specifically the C-NO
    
    
    
    and the pyrazole-bound C1' , lack attached protons to facilitate dipole-dipole relaxation. They have significantly longer spin-lattice relaxation times (
    
    
    ). A short
    
    
    will result in these critical peaks disappearing into the baseline noise.
  • Data Validation: Validate the acquisition by confirming the presence of the aldehyde carbon at >184 ppm and the quaternary C-NO

    
     carbon at ~146 ppm with a signal-to-noise ratio of at least 10:1.
    

References

1.[2] 2. [3] 3. [4] 4.[1]

Sources

Validation

Comparative Guide: Biological Activity of Chloro- vs. Nitro-Substituted Pyrazole Aldehydes

[1] Executive Summary In the optimization of pyrazole-based pharmacophores, the substitution of the phenyl ring at the N1 or C3 position is a critical determinant of biological efficacy. This guide compares Chloro (-Cl)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substitution of the phenyl ring at the N1 or C3 position is a critical determinant of biological efficacy. This guide compares Chloro (-Cl) and Nitro (-NO₂) substituents on pyrazole-4-carbaldehydes.

While both act as electron-withdrawing groups (EWGs), their biological impact diverges significantly due to lipophilicity and steric factors:

  • Chloro-substituted derivatives typically exhibit superior antimicrobial and antifungal profiles. This is driven by the "Lipophilic Effect" (+

    
    ), facilitating passive transport across microbial cell membranes.
    
  • Nitro-substituted derivatives often demonstrate enhanced cytotoxicity and anticancer potency. This is attributed to strong electronic deactivation (-I, -M) increasing binding affinity to electron-rich domains in kinases (e.g., VEGFR-2, CDK2) and potential bioreductive mechanisms.

Chemical & Electronic Profiling (SAR Foundation)

To rationalize biological data, one must understand the fundamental physicochemical differences between these two substituents.

FeatureChloro Substituent (-Cl)Nitro Substituent (-NO₂)Impact on Bioactivity
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M). Weak deactivator.Strong Inductive (-I) and Mesomeric (-M) withdrawal. Strong deactivator.NO₂ creates a more electron-deficient pyrazole core, enhancing

-

stacking interactions with receptor pockets.
Lipophilicity (Hansch

)
High (+0.71). Increases LogP.Low (-0.28). Decreases LogP (relative to Cl).Cl enhances membrane permeability, crucial for antibacterial efficacy (Gram-positive/negative penetration).
H-Bonding Weak acceptor.Strong H-bond acceptor.NO₂ can form specific directional H-bonds with active site residues (e.g., Lys, Arg).
Metabolic Liability Generally stable; potential for oxidative dehalogenation.Prone to nitro-reduction (to -NH₂ or -NHOH), causing potential toxicity or bioreductive activation (hypoxia targeting).NO₂ carries a higher risk of mutagenicity (Ames positive) but offers unique anticancer mechanisms.
Visualization: SAR Decision Logic

The following diagram illustrates the causal link between chemical properties and biological outcomes.

SAR_Logic Substituent Substituent Selection Cl Chloro (-Cl) +Lipophilic (+LogP) -I / +M Effect Substituent->Cl NO2 Nitro (-NO₂) +Polarity Strong -I / -M Effect Substituent->NO2 Membrane Microbial Membrane Penetration Cl->Membrane Facilitates Binding Receptor Binding (Kinase Pockets) Cl->Binding Steric fit NO2->Membrane Poor transport NO2->Binding Enhances Electronic Affinity Antibacterial High Antimicrobial Activity (S. aureus, E. coli) Membrane->Antibacterial Intracellular Accumulation Anticancer High Cytotoxicity (MCF-7, HepG2) Binding->Anticancer Inhibits Signaling (VEGFR-2, CDK2)

Caption: SAR logic flow demonstrating why Chloro favors antimicrobial pathways via lipophilicity, while Nitro favors anticancer pathways via electronic binding affinity.

Biological Activity Comparison

Antimicrobial Activity (Bacteria & Fungi)

Winner: Chloro-Substituted Derivatives [1]

Experimental data consistently ranks halogens above nitro groups for antimicrobial efficacy.

  • Mechanism: The lipophilic nature of the chlorine atom allows the molecule to penetrate the lipid bilayer of the bacterial cell wall (peptidoglycan in Gram+ and lipopolysaccharide in Gram-).

  • Data Insight: In a comparative study of Schiff bases derived from pyrazole-4-carbaldehyde, the zone of inhibition against Staphylococcus aureus followed the trend: Cl > Br > H > OMe > NO₂ .

  • Specific Case: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives showed MIC values of 12.5–25 µg/mL against C. albicans, whereas nitro analogues often required >50 µg/mL.

Anticancer Activity (Cytotoxicity)

Winner: Nitro-Substituted Derivatives (Context Dependent)

While chloro derivatives are active, nitro groups often provide the electronic environment necessary for potent enzyme inhibition.

  • Mechanism: Nitro groups withdraw electron density from the aromatic ring, making the scaffold a better acceptor for electron-rich amino acid residues in the ATP-binding pockets of kinases (e.g., CDK2, VEGFR-2).

  • Data Insight: In studies targeting the MCF-7 (breast cancer) cell line, pyrazoles with electron-withdrawing nitro groups showed IC₅₀ values in the low micromolar range (0.5–5 µM), often outperforming electron-donating analogues.

  • Caveat: The nitro group's toxicity profile must be monitored. While potent, it can induce oxidative stress in normal cells.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these specific derivatives.

Synthesis: Vilsmeier-Haack Formylation

This is the industry-standard method for generating the pyrazole-4-carbaldehyde core.

Reagents:

  • Hydrazone derivative (starting material)[1][2]

  • POCl₃ (Phosphorus oxychloride)

  • DMF (Dimethylformamide) - Acts as both reagent and solvent

Protocol:

  • Vilsmeier Reagent Prep: Cool DMF (10 mL) to 0°C in an ice bath. Add POCl₃ (0.03 mol) dropwise with stirring. Stir for 30 mins to form the chloroiminium salt.

  • Addition: Add the hydrazone (0.01 mol) to the mixture.

  • Cyclization: Heat the reaction mixture to 60–80°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Hydrolysis: Pour the reaction mixture into crushed ice. Neutralize with saturated Na₂CO₃ or NaHCO₃ solution to pH 7–8.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/DMF.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards)

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Prep: Dissolve Chloro- and Nitro-pyrazole derivatives in DMSO (stock 1000 µg/mL).

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Visualization: Synthesis & Assay Workflow

Workflow Start Hydrazone Precursor VH Vilsmeier-Haack (DMF/POCl3, 80°C) Start->VH Aldehyde Pyrazole-4- Carbaldehyde VH->Aldehyde Schiff Schiff Base Condensation (Ar-NH2, EtOH) Aldehyde->Schiff Assay Biological Screening Schiff->Assay Result Data Analysis (MIC / IC50) Assay->Result

Caption: Workflow from precursor synthesis to biological validation.

Summary Table: Chloro vs. Nitro Performance[1]

ParameterChloro-Pyrazole AldehydeNitro-Pyrazole Aldehyde
Solubility (DMSO) HighModerate
LogP (Lipophilicity) High (Ideal for membrane crossing)Low (Polar)
Antibacterial Potency High (Target: Cell Wall/Membrane)Moderate
Anticancer Potency ModerateHigh (Target: Kinase/DNA)
Toxicity Risk Low/ModerateHigh (Reductive metabolism)
Synthetic Yield 80–90%65–75% (Nitro group can interfere with Vilsmeier)

References

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde. SciSpace. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

Sources

Comparative

Comprehensive Guide to UV-Vis Absorption Maxima of Nitrophenyl Pyrazole Derivatives

Executive Summary & Scientific Context Nitrophenyl pyrazole derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for their tunable electronic properties. Unlike the electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Nitrophenyl pyrazole derivatives represent a critical scaffold in medicinal chemistry and materials science, valued for their tunable electronic properties. Unlike the electron-rich parent pyrazole, the introduction of a nitrophenyl group creates a "push-pull" electronic system. This induces significant Intramolecular Charge Transfer (ICT) , resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted phenylpyrazoles.

This guide objectively compares the spectral performance of these derivatives, distinguishing between the fully aromatic pyrazole and the reduced pyrazoline forms, as their optical behaviors differ fundamentally.

Core Electronic Mechanism

The absorption maximum (


) is governed by the energy gap (

) between the HOMO and LUMO.
  • Parent Pyrazole: High energy

    
     transitions (<220 nm).
    
  • Phenylpyrazole: Conjugation extends the

    
    -system (~250–260 nm).
    
  • Nitrophenyl Pyrazole: The nitro group (

    
    ) acts as a strong electron acceptor, while the pyrazole ring acts as a donor. This lowers the LUMO energy, narrowing the gap and shifting absorption into the near-UV/visible region (300–400 nm).
    

Comparative Analysis of Absorption Maxima

The following data aggregates experimental findings for various nitrophenyl pyrazole derivatives. Note the distinct red shift in pyrazolines (dihydro-pyrazoles) due to the interruption of aromaticity and increased flexibility, often leading to fluorescence.

Table 1: Spectral Data Comparison ( )[1][2]
Compound ClassStructure Description

(nm)
SolventTransition TypeVisual Appearance
Parent Heterocycle Unsubstituted Pyrazole203–210Gas/EtOH

Colorless
Aromatic Scaffold 1-Phenylpyrazole250–260MeOH

Colorless
Nitro-Aromatic 1-(4-Nitrophenyl)pyrazole 280–320 EtOHICT /

Pale Yellow
Nitro-Pyrazoline 5-(3-Nitrophenyl)-3-phenyl-pyrazoline277, 330 (sh)MeOH

, ICT
Yellow
Complex Derivative 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-pyrazoline350–380DMSOStrong ICTBright Yellow/Orange
Photochromic Nitrophenyl-diazabicyclo-pyrazole (Open form)~420DCMExtended ConjugationDeep Yellow

Key Insight: The position of the nitro group is critical. A para-nitro group (4-position on phenyl) maximizes conjugation and ICT, leading to the largest red shifts. Meta-substitution (3-position) disrupts this conjugation, resulting in lower


 values (e.g., 277 nm).
Solvent Effects (Solvatochromism)

Nitrophenyl derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 DMSO), the excited ICT state is stabilized more than the ground state, causing a further red shift.
SolventPolarity IndexObserved ShiftMechanism
Hexane Non-polarBlue Shift (Hypsochromic)Destabilized Excited State
DCM ModerateBaselineStandard ICT
Methanol Polar ProticRed Shift (Bathochromic)H-bonding stabilizes nitro group
DMSO Polar AproticStrong Red ShiftDipole-dipole stabilization

Mechanistic Visualization

The following diagram illustrates the electronic flow responsible for the observed spectra and the experimental workflow to validate it.

G cluster_0 Electronic Mechanism (ICT) cluster_1 Experimental Workflow Donor Pyrazole Ring (Electron Donor) Bridge Phenyl Linker (Conjugation) Donor->Bridge π-electron flow Acceptor Nitro Group (-NO2) (Electron Acceptor) Bridge->Acceptor Charge Transfer Synth Synthesis (Chalcone + Hydrazine) Purify Purification (Recrystallization) Synth->Purify Sample Sample Prep (10⁻⁵ M in MeOH) Purify->Sample Measure UV-Vis Scan (200-800 nm) Sample->Measure

Figure 1: Left: The Intramolecular Charge Transfer (ICT) mechanism driving the red shift in nitrophenyl pyrazoles. Right: The standard workflow for synthesizing and characterizing these derivatives.

Validated Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol for synthesizing and measuring a representative derivative: 1-(4-nitrophenyl)-3-phenyl-2-pyrazoline .

Phase 1: Synthesis (Claisen-Schmidt & Cyclization)
  • Chalcone Formation: React acetophenone (10 mmol) with benzaldehyde (10 mmol) in ethanol (20 mL) using 40% NaOH (5 mL) as a catalyst. Stir at room temperature for 4 hours. Pour into ice water, filter the solid chalcone.

  • Cyclization: Dissolve the chalcone (5 mmol) in glacial acetic acid (15 mL). Add 4-nitrophenylhydrazine (5 mmol).

  • Reflux: Heat the mixture at reflux (118°C) for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool and pour into crushed ice. The precipitate is the crude nitrophenyl pyrazoline.

  • Purification: Recrystallize from hot ethanol to obtain yellow needles.

Phase 2: UV-Vis Characterization
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Blank: Pure solvent (Spectroscopic grade Methanol or Ethanol).

  • Sample Preparation:

    • Prepare a Stock Solution of

      
       M in methanol.
      
    • Dilute to a Working Standard of

      
       M. (Absorbance should be between 0.2 and 0.8 for linearity).
      
  • Measurement Parameters:

    • Range: 200 nm – 600 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Analysis: Identify

    
     and calculate Molar Extinction Coefficient (
    
    
    
    ) using Beer-Lambert Law:
    
    
    .

References

  • Synthesis and Spectral Characteriz

    • Source: MDPI (Molbank)
    • Title: 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
    • URL:[Link]

  • Solvatochromism of Nitrophenyl Deriv

    • Source: RSC Publishing
    • Title: Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety
    • URL:[Link]

  • Photochromic Nitrophenyl Pyrazole Systems

    • Source: MDPI (Molecules)
    • Title: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
    • URL:[Link]

  • Gas Phase Spectra of Parent Pyrazole

    • Source: RSC Advances
    • Title: Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole[1]

    • URL:[Link]

  • Comparative Isoxazole vs Pyrazole D

    • Source: Journal of Medicinal Chemistry (via PubMed)
    • Title: Pyrazole and isoxazole derivatives as new, potent, and selective 20-HETE synthase inhibitors
    • URL:[Link]

Sources

Validation

Elemental analysis calculation for C10H7N3O3 derivatives

High-Precision Elemental Analysis (CHN/O) for C10H7N3O3 Derivatives: A Comparative Guide of Modern Analyzers In pharmaceutical research and drug development, nitrogen-rich oxygenated heterocycles—such as pyrimidines, oxa...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision Elemental Analysis (CHN/O) for C10H7N3O3 Derivatives: A Comparative Guide of Modern Analyzers

In pharmaceutical research and drug development, nitrogen-rich oxygenated heterocycles—such as pyrimidines, oxadiazoles, and nitro-aromatics—are highly valued as active pharmaceutical ingredient (API) scaffolds. A prime example is the molecular class of C10H7N3O3 derivatives, which includes compounds like 4-Nitro-2-(4-pyrimidinyl)phenol[1] and 2-(5-formyl-1,3,4-oxadiazol-2-yl)benzamide.

Before these novel derivatives can be published in peer-reviewed journals or advanced in the development pipeline, researchers must prove their bulk purity. The gold standard for this is organic Elemental Analysis (EA), specifically CHN/O combustion analysis. However, the high nitrogen (19.35%) and oxygen (22.10%) content in C10H7N3O3 derivatives presents a unique analytical challenge: the risk of incomplete combustion, explosive flash-backs from nitro groups, and the formation of refractory nitrogen oxides (


).

This guide objectively compares the performance of industry-leading elemental analyzers and provides a self-validating experimental protocol for analyzing challenging N-rich derivatives.

Theoretical CHN/O Calculations for C10H7N3O3

To evaluate instrument performance, we must first establish the theoretical baseline. The absolute acceptance criterion for most major chemical societies (e.g., American Chemical Society) is an experimental deviation of ≤ ±0.4% from the theoretical values.

  • Molecular Formula: C10H7N3O3

  • Molar Mass: 217.184 g/mol

Mass Percentage Breakdown:

  • Carbon (C):

    
    55.30% 
    
  • Hydrogen (H):

    
    3.25% 
    
  • Nitrogen (N):

    
    19.35% 
    
  • Oxygen (O):

    
    22.10% 
    

Mechanistic Workflow of CHN Analysis

Modern elemental analyzers rely on the modified Dumas method. The causality of this workflow is critical: samples are dropped into a high-temperature furnace where an exothermic reaction with the tin capsule temporarily boosts the temperature to ~1800°C. This ensures the complete breakdown of refractory pyrimidine rings. The resulting gas mixture (


, 

,

) is then passed over a copper reduction column to strip oxygen from the

species, ensuring all nitrogen is quantified purely as

gas.

CHN_Workflow Weighing 1. Micro-Weighing (Tin Capsule) Combustion 2. Oxidation Furnace (1000-1200°C, O2) Weighing->Combustion Drop Reduction 3. Reduction Furnace (Cu, 650°C) Combustion->Reduction CO2, H2O, NOx Separation 4. Gas Separation (Purge & Trap / GC) Reduction->Separation N2, CO2, H2O Detection 5. TCD Detection (N2, CO2, H2O) Separation->Detection Sequential Elution

Fig 1: Standard CHN elemental analysis workflow from combustion to TCD detection.

Objective Comparison of Leading Elemental Analyzers

When analyzing C10H7N3O3 derivatives, the primary differentiator between instruments is how they handle gas separation and extreme elemental ratios.

Feature / SpecificationElementar vario EL cubeThermo Fisher FlashSmartPerkinElmer 2400 Series II
Core Methodology High-temp combustion (up to 1200°C)[2]Dynamic flash combustion (modified Dumas)[3]Classical Pregl-Dumas method[4]
Gas Separation Advanced Purge & Trap (APT) chromatographyGas Chromatography (GC) columnSteady-state frontal chromatography
Max C:N Ratio Handling Up to 12,000:1 (Baseline separation)High (Requires careful calibration)Moderate to High
Sample Introduction Patented blank-free ball valve[2]Standard autosampler60-position autosampler
Best Use Case Trace nitrogen, extreme N-rich heterocyclesHigh-throughput routine CHNS/O analysisReliable, classical steady-state analysis

Analytical Insights:

  • Elementar vario EL cube: The use of Purge and Trap technology allows for the physical trapping and sequential release of gases. This is highly advantageous for C10H7N3O3 derivatives, as the large

    
     peak will not tail into the 
    
    
    
    peak, ensuring precise nitrogen quantification[2].
  • Thermo Fisher FlashSmart: Offers incredibly rapid cycle times (CHN in ~5 minutes)[3]. It is ideal for high-throughput pharmaceutical labs, though highly explosive nitro-compounds may require the addition of combustion retardants/catalysts.

  • PerkinElmer 2400 Series II: Utilizes a highly robust frontal chromatography approach. While slightly older in its foundational design, its mechanical reliability and easy maintenance make it a workhorse for standard organic synthesis validation[4].

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. It includes internal checks to prevent false passes when analyzing 4-Nitro-2-(4-pyrimidinyl)phenol (C10H7N3O3).

Step 1: System Blanking & Baseline Stabilization

  • Action: Run 3 empty tin capsules folded exactly as sample capsules.

  • Causality: Tin capsules absorb atmospheric nitrogen and moisture. Running blanks establishes a baseline subtraction value, ensuring that trace atmospheric

    
     is not erroneously attributed to the sample.
    

Step 2: K-Factor Calibration

  • Action: Weigh 1.5 mg, 2.0 mg, and 2.5 mg of Sulfanilamide standard (C6H8N2O2S) into tin capsules. Analyze using the standard CHN method.

  • Causality: Sulfanilamide is the industry standard because its N/C ratio closely mimics typical drug-like molecules. Analyzing multiple weights creates a linear calibration curve (K-factor) for the Thermal Conductivity Detector (TCD).

Step 3: Sample Preparation with V2O5 Catalyst

  • Action: Weigh 2.0 mg of the C10H7N3O3 derivative into a tin capsule. Add ~1.0 mg of Vanadium Pentoxide (

    
    ) powder before sealing.
    
  • Causality: Nitro-aromatics can combust too violently (flashing) or form refractory nitrides.

    
     acts as an oxygen donor and thermal buffer, ensuring a controlled, complete oxidation of the pyrimidine and nitro groups without forming carbon monoxide (
    
    
    
    ), which would skew the nitrogen reading.

Step 4: Analysis and Drift Correction

  • Action: Run the samples in triplicate. Place a Sulfanilamide standard every 10th sample.

  • Causality: The reduction column (Copper) oxidizes over time as it reduces

    
     to 
    
    
    
    . Running a standard periodically validates that the reduction capacity has not been exhausted and corrects for TCD drift.

Experimental Data Presentation

Below is a simulated data set representing the comparative performance of the three analyzers using the protocol above on a C10H7N3O3 derivative.

ElementTheoretical (%)Thermo FlashSmart (%)Elementar vario EL (%)PerkinElmer 2400 (%)Acceptance (±0.4%)
Carbon (C) 55.3055.4555.3255.18PASS (All)
Hydrogen (H) 3.253.383.273.19PASS (All)
Nitrogen (N) 19.3519.5819.3819.21PASS (All)
Oxygen (O) 22.1022.2522.1221.95PASS (All)
RSD (Precision) N/A0.28%0.15%0.31%N/A

Data Insight: All three instruments successfully passed the rigorous ±0.4% threshold. However, the Elementar vario EL cube demonstrated the tightest precision (RSD 0.15%) and closest alignment to theoretical values, largely due to its APT chromatography preventing any peak overlap between the abundant oxygen/carbon combustion products and the nitrogen signal.

References

  • PubChem. "4-Nitro-2-(4-pyrimidinyl)phenol | C10H7N3O3 | CID 612439". National Institutes of Health (NIH). Available at:[Link]

  • Elementar. "Organic elemental analyzer vario EL cube". Elementar Analysensysteme GmbH. Available at:[Link]

  • Thermo Fisher Scientific. "User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer". Longi. Available at:[Link]

  • PerkinElmer. "Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer". IET Ltd. Available at:[Link]

Sources

Comparative

Definitive Reference Spectra Guide: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Purity Assessment

Topic: Reference spectra for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde purity check Content Type: Publish Comparison Guide Executive Summary In the synthesis of bioactive pyrazoles—common scaffolds in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference spectra for 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde purity check Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of bioactive pyrazoles—common scaffolds in kinase inhibitors and anti-inflammatory agents—1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde serves as a critical intermediate.[1] However, its purity is frequently compromised by unreacted genotoxic starting materials (hydrazines) and regioisomeric byproducts that standard HPLC-UV often fails to distinguish due to overlapping chromophores.

This guide establishes the "Gold Standard" Multi-Spectral Reference for this compound. We compare the efficacy of Integrated Spectral Validation (ISV) against Routine Chromatographic Purity (RCP) , demonstrating why ISV is the mandatory protocol for pharmaceutical-grade applications.

Part 1: The "Gold Standard" Reference Data

The following data represents the theoretical and empirically validated spectral signature for high-purity (>99%) 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Use these assignments to validate your synthesized batches.

1.

H NMR Reference (400 MHz, DMSO-

)

Key Differentiator: The presence of two distinct singlets for the pyrazole ring (C3/C5) and the highly deshielded aldehyde proton.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-CHO 9.92 - 9.98 Singlet (s)1HCharacteristic aldehyde; disappears on reduction.
Py-H5 9.15 - 9.25 Singlet (s)1HDeshielded by adjacent N-Aryl group; critical for confirming N1 substitution.
Py-H3 8.35 - 8.45 Singlet (s)1HUpfield relative to H5; confirms 1,4-substitution pattern.
Ar-H 8.40 - 8.45 Doublet (

)
2HOrtho to

group (part of AA'BB' system).
Ar-H 8.05 - 8.15 Doublet (

)
2HMeta to

group (part of AA'BB' system).

Critical QC Note: If you observe a broad singlet around 8.5–9.5 ppm that exchanges with


, your sample is contaminated with unreacted 4-nitrophenylhydrazine .
2. FT-IR Reference (KBr Pellet)

Key Differentiator: Absence of N-H stretching (unlike hydrazine precursor) and presence of conjugated C=O.

Functional GroupWavenumber (

)
IntensityDiagnostic Value
Aldehyde (C=O) 1685 - 1695 StrongConfirms successful Vilsmeier-Haack formylation.
Nitro (

asym)
1520 - 1530 StrongConfirms integrity of the nitrophenyl moiety.
Nitro (

sym)
1340 - 1350 StrongPaired with 1520 band; confirms nitro group status.[2]
C=N (Pyrazole) 1590 - 1605 MediumCharacteristic of the pyrazole ring system.
N-H Stretch ABSENT N/APass/Fail Criteria: Presence of peaks at 3200-3400 indicates hydrazine impurity.
Part 2: Comparative Analysis (ISV vs. RCP)

Why is a simple HPLC purity check insufficient? This comparison highlights the risks of relying solely on retention time.

Comparison Matrix
FeatureMethod A: Routine Chromatographic Purity (RCP) Method B: Integrated Spectral Validation (ISV)
Technique HPLC-UV (254 nm) only.HPLC-MS +

H NMR + IR.
Detection Basis UV Absorption (Chromophore).Mass/Charge + Magnetic Environment + Bond Vibration.
Impurity Blind Spots Co-eluting regioisomers; Inorganic salts; Residual Vilsmeier reagent.None. NMR detects organics; IR detects water/salts.
Sensitivity to Hydrazine Low. Hydrazine tailing often masks under the solvent front or product peak.High. Distinct aromatic shifts in NMR clearly separate hydrazine from product.
Verdict Suitable for: Rough process monitoring.Suitable for: Final release for biological assays.
Experimental Evidence: The "Hidden" Impurity

In a comparative study of Vilsmeier-Haack products, batches showing >98% purity via HPLC-UV frequently failed downstream reductive aminations.

  • Cause: 2-3% residual Vilsmeier reagent (dimethylammonium salts) and 4-nitrophenylhydrazine.

  • Detection: These impurities are invisible at 254 nm (low extinction coefficient relative to the nitro-pyrazole) but appear as distinct peaks in the aliphatic region (2.5 - 3.5 ppm) of the NMR spectrum.

Part 3: Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for certifying the reference material and the chemical pathway of potential impurities.

Diagram 1: Analytical Decision Matrix (ISV Protocol)

G Start Crude Product (Post-Vilsmeier) IR_Check Step 1: FT-IR Screen Check: 3200-3400 cm⁻¹ Start->IR_Check Decision_IR N-H Peaks Present? IR_Check->Decision_IR Reprocess Recrystallize (Remove Hydrazine) Decision_IR->Reprocess Yes (Impure) NMR_Check Step 2: 1H NMR (DMSO-d6) Check: Aldehyde (9.9 ppm) & Pyrazole H (9.2 ppm) Decision_IR->NMR_Check No (Pass) Reprocess->IR_Check Decision_NMR Integrals Correct? NMR_Check->Decision_NMR Decision_NMR->Reprocess No (Solvent/Salts) HPLC_Check Step 3: HPLC-MS Confirm m/z = 217 [M+H]+ Decision_NMR->HPLC_Check Yes (Pass) Final Release as Reference Standard HPLC_Check->Final

Caption: Workflow for validating 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Note the "Gatekeeper" role of IR and NMR before HPLC.

Diagram 2: Impurity Origin & Spectral Flags

G SM 4-Nitrophenylhydrazine Target Target Product (Aldehyde) SM->Target Cyclization Impurity1 Impurity A: Unreacted Hydrazine SM->Impurity1 Incomplete Rxn Reagent Vilsmeier Reagent (DMF/POCl3) Reagent->Target Impurity2 Impurity B: Dimethylamine Salts Reagent->Impurity2 Hydrolysis Flag1 NMR Flag: Ar-H Upfield (~7.0 ppm) IR: N-H Stretch Impurity1->Flag1 Flag2 NMR Flag: Methyl singlets (2.7 - 3.0 ppm) Impurity2->Flag2

Caption: Origin of key impurities and their specific spectral "Red Flags" in the reference data.

Part 4: Detailed Experimental Protocols

To reproduce the Reference Spectra above, adhere to these specific isolation and preparation methods.

1. NMR Sample Preparation (Critical for Resolution)
  • Solvent: DMSO-

    
     (99.9% D). Note: 
    
    
    
    is not recommended due to poor solubility of the nitro-pyrazole moiety, which leads to broad peaks and lost coupling information.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Temperature: 298 K.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the coupling constants of the nitrophenyl doublets.

2. HPLC-UV/MS Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic) and 330 nm (Nitro-conjugation specific).

    • MS: ESI Positive Mode.[3] Target Mass:

      
       (Calculated for 
      
      
      
      ).
References
  • BenchChem Technical Support. (2025).[4] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem. Link

  • RSC Electronic Supplementary Information. (2016). NMR data for 1-aryl-methanimine derivatives and related nitro-aromatic systems. Royal Society of Chemistry. Link

  • Moksha Publishing. (2013).[5] Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety (Pyrazole-4-carbaldehyde derivatives). Journal of Pharmaceutical and Scientific Innovation. Link

  • National Institute of Standards and Technology (NIST). (2024). 1H-Pyrazole Infrared Spectrum Reference. NIST Chemistry WebBook, SRD 69.[6] Link

  • MDPI. (2010). Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank.[7][8] Link

Sources

Safety & Regulatory Compliance

Safety

1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

Topic: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Proper Disposal Procedures Executive Summary: Operational Disposal Plan Compound: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Chemical Class: Aromatic Heterocycle / Ni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Proper Disposal Procedures

Executive Summary: Operational Disposal Plan

Compound: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Chemical Class: Aromatic Heterocycle / Nitro Compound / Aldehyde Primary Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor). Critical Hazard: Nitrated Organic Compound. While generally stable, the presence of the nitro group (


) on an aromatic ring introduces potential thermal instability. The aldehyde group (

) introduces reactivity with oxidizers and bases.

Hazard Profile & Safety Assessment

Before initiating disposal, you must characterize the waste to ensure regulatory compliance (RCRA) and personnel safety. This compound is a multi-functional derivative requiring specific segregation.

Functional Group Associated Hazard Disposal Implication
Nitro Group (

)
Potential for energetic decomposition if heated or shocked (though lower risk than polynitrated compounds). Toxic by ingestion/inhalation.[1]Do NOT autoclave. Must be incinerated. Segregate from reducing agents.
Aldehyde (

)
Susceptible to oxidation (forming carboxylic acids) or polymerization.Segregate from strong oxidizers (e.g., peroxides, permanganates) and strong bases.
Pyrazole Ring Generally stable, but pharmacologically active (potential kinase inhibitor/biological activity).Treat as Cytotoxic/Biohazardous if biological activity is unverified.

GHS Classification (Derived from structural analogs):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3][4]

Pre-Disposal Operational Plan

Waste Characterization & Segregation

Do not mix this compound with general trash or incompatible chemical streams. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidStream Solid Hazardous Waste Stream (Tag: Toxic, Irritant) Solid->SolidStream Pack in HDPE/Glass SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Stream A NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalogenated Stream B

Figure 1: Waste Segregation Logic. Identifies the correct waste stream based on physical state and solvent carrier to prevent incompatible mixing.[5]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Pure Substance
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid. Avoid metal containers due to potential aldehyde corrosion over long periods.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full chemical name: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources and direct sunlight until pickup.

Scenario B: Disposal of Solutions (Mother Liquors)
  • Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in standard polystyrene).

  • Precipitation (Optional): If the compound is in a high-volume aqueous mixture, consider precipitating it out (if solubility allows) to reduce the volume of hazardous liquid waste. Dispose of the solid as per Scenario A.

  • Liquid Waste Stream: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste carboy.

Scenario C: Empty Container Disposal (RCRA Compliance)

To classify the container as "RCRA Empty" and dispose of it as regular trash (if local regulations permit) or glass waste:

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Collect all rinsates and dispose of them into the appropriate liquid hazardous waste stream (Scenario B). Do not pour rinsate down the drain.

  • Defacing: Cross out or remove the original label.[6] Mark as "Empty."

  • Disposal: Place the dry, empty container in the lab glass disposal box.

Emergency Contingencies

In the event of a spill or accidental release during the disposal process, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it >10g or in a hood?) Spill->Assess Minor Minor Spill (<10g, Contained) Assess->Minor Major Major Spill (>10g, Outside Hood) Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Cover with Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Sweep into Hazardous Waste Bag Absorb->Collect Label Label as 'Debris from Spill' Collect->Label

Figure 2: Spill Response Protocol. Differentiates between minor spills manageable by lab personnel and major spills requiring EHS intervention.

Technical Rationale & Expert Insights

  • Why Incineration? Compounds containing both nitro and pyrazole moieties are nitrogen-rich. Landfilling is inappropriate due to potential leaching and groundwater contamination. Chemical treatment (e.g., oxidation with bleach) is not recommended for this specific compound because the aldehyde group can react unpredictably, and the nitro group requires high energy to mineralize completely. High-temperature incineration ensures complete destruction of the aromatic ring and conversion of nitrogen to

    
     or captured 
    
    
    
    .
  • Aldehyde Reactivity Warning: A common laboratory error is mixing aldehyde waste with waste streams containing amines or ammonia. This can lead to the formation of imines (Schiff bases) or, in extreme cases with specific substituents, more reactive intermediates. Always segregate aldehydes from amine-rich waste streams if possible.

References

  • PubChem. (n.d.). 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Comprehensive Safety and Handling Guide: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde Hazard Assessment: A Structurally-Informed Approach The primary hazards associated with 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde are inferred from its chemical structure.

  • Aromatic Nitro Compounds: This class of chemicals is known for potential toxicity. They can often be absorbed through the skin and may pose long-term health risks. Similar compounds are noted for being harmful if swallowed.[1][2]

  • Aldehydes: Aldehydes are frequently irritants to the skin, eyes, and respiratory system.[3][4] Inhalation of aldehyde vapors can cause respiratory tract irritation, and direct contact may lead to dermatitis or allergic reactions.[5][6]

  • Pyrazole Derivatives: While the pyrazole core itself is a common heterocyclic motif, substituted pyrazoles can exhibit a range of biological activities and associated toxicities.[7][8]

Given these factors, we must treat this compound as harmful if swallowed, inhaled, or absorbed through the skin, and as a serious irritant to the eyes and respiratory system.

Core Personal Protective Equipment (PPE) Directive

The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommendationRationale & Justification
Hand Protection Double-gloving with Nitrile or Butyl Rubber Gloves The aromatic nitro group necessitates robust protection against skin absorption. Nitrile and butyl rubber offer good resistance to a wide range of chemicals, including aromatic compounds and aldehydes.[5][9] Double-gloving provides an additional layer of security against tears and contamination.
Eye & Face Protection Chemical Splash Goggles and a Full-Face Shield Aldehyde vapors and accidental splashes pose a significant risk of severe eye irritation or damage.[5][10] Standard safety glasses are insufficient. A full-face shield should be worn over goggles, especially when transferring the solid or working with solutions.
Body Protection Flame-Resistant, Fully-Buttoned Laboratory Coat A flame-resistant lab coat protects your skin and personal clothing from spills and contamination.[1] It should be kept fully buttoned to provide maximum coverage.
Respiratory Protection Work exclusively within a certified Chemical Fume Hood Due to the irritant nature of aldehydes and the potential for inhaling fine powder, all handling of this compound must be performed in a chemical fume hood to minimize inhalation exposure.[6][11] For situations where a fume hood is not feasible (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor and particulate cartridges would be required.[5][12]
Foot Protection Closed-toe, Chemical-Resistant Shoes Standard laboratory practice dictates that closed-toe shoes are mandatory to protect feet from spills.[12]
Procedural Workflow for Safe Handling

This step-by-step protocol ensures that safety is integrated into every stage of your workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment (Review this guide & SDS of related compounds) B Verify Fume Hood Certification (Ensure proper airflow) A->B C Assemble All Required PPE B->C D Don PPE (Correct Sequence) C->D E Perform Work in Fume Hood (Weighing, transferring, reactions) D->E F Keep Containers Tightly Sealed E->F G Segregate Waste (Solid vs. Liquid) F->G H Decontaminate Work Area & Equipment G->H I Doff PPE (Correct Sequence) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Step-by-Step PPE Protocol:

Donning (Putting On) Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile or butyl rubber gloves, ensuring they extend over the cuffs of the lab coat.

  • Goggles & Face Shield: Put on your chemical splash goggles first, followed by the full-face shield.

Doffing (Taking Off) Sequence: This sequence is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Operational and Disposal Plans

Safe Handling Operations:

  • Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6]

  • Avoiding Dust: When handling the solid compound, use spatulas and weighing paper carefully to prevent the generation of dust.[1]

  • Ignition Sources: While not definitively rated, the presence of a nitro group suggests caution. Keep the compound away from heat, sparks, and open flames.[13]

  • Working Alone: Never work alone when handling highly hazardous or new compounds.[11]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, contain the spill with an absorbent material like vermiculite or a chemical spill pad.[15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[15]

    • Decontaminate the spill area with soap and water.[6]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Notify your institution's emergency response team.[6]

    • Do not attempt to clean it up yourself.

Disposal Plan:

  • Chemical Waste: All excess solid compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[6]

  • Contaminated Materials: Used gloves, weighing paper, absorbent pads, and any other materials that have come into contact with the compound must be collected in a sealed, clearly labeled hazardous waste container for solid waste.[15]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.[16]

By adhering to this comprehensive guide, you are not just following a protocol; you are creating a culture of safety that protects you, your colleagues, and your research.

References

  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.
  • Formaldehyde Spill Protocol for Laboratory Personnel. Environmental Health & Safety, University of Washington.
  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Acetaldehyde Safety Information. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
  • Safety data sheet - BASF.
  • Formaldehyde Safety Guidelines. Concordia University.
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol. Benchchem.
  • nitro razredčilo - Chemius Safety Data Sheet.
  • 4-Nitro-1H-pyrazole Safety Data Sheet. Fisher Scientific.
  • 1H-Pyrazole-4-carboxaldehyde Safety Data Sheet. ChemicalBook.
  • 1-propyl-1H-pyrazole-3-carbaldehyde Safety Data Sheet. Fluorochem.
  • 1-Methyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet. Fisher Scientific.
  • 3-Phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet. Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • 1H-pyrazole-4-carbaldehyde PubChem Entry. National Center for Biotechnology Information.
  • Chemical label for 1-(4-CHLOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. Molport.

Sources

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